molecular formula C37H31Cl2N3O4S2 B601483 Fenticonazole Impurity E CAS No. 1313397-06-6

Fenticonazole Impurity E

Cat. No.: B601483
CAS No.: 1313397-06-6
M. Wt: 716.7 g/mol
InChI Key: MMAMVYJFSGNFBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fenticonazole Impurity E is a characterized impurity of Fenticonazole Nitrate, an imidazole derivative antifungal drug. This high-purity reference standard is supplied with comprehensive documentation and is essential for analytical research and development, supporting activities such as method development and validation (AMV), quality control (QC), and regulatory submissions like Abbreviated New Drug Applications (ANDA) . Fenticonazole Nitrate, the parent drug, is a broad-spectrum antifungal agent. Its primary mechanism of action involves the inhibition of the enzyme lanosterol 14α-demethylase, a key component in the biosynthesis of ergosterol . Ergosterol is a critical lipid component of fungal cell membranes, and its depletion leads to membrane instability, increased permeability, and eventual cell lysis and death . Additionally, Fenticonazole Nitrate has been shown to inhibit the secretion of proteases by Candida albicans and block fungal respiratory enzymes, contributing to its overall efficacy . By using Fenticonazole Impurity E in analytical profiling, researchers can ensure the safety, efficacy, and quality of Fenticonazole Nitrate formulations by monitoring and controlling this specific impurity. The product is strictly for research use in analytical laboratories and is not intended for human or veterinary use. For your convenience, this product is available for swift dispatch, with many suppliers offering shipping within 24 hours . Handle with appropriate personal protective equipment and refer to the provided Safety Data Sheet (SDS) for detailed handling and disposal information .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1313397-06-6

Molecular Formula

C37H31Cl2N3O4S2

Molecular Weight

716.7 g/mol

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-[(4-phenylsulfanylphenyl)methoxy]ethyl]-3-[(4-phenylsulfanylphenyl)methyl]imidazol-3-ium;nitrate

InChI

InChI=1S/C37H31Cl2N2OS2.NO3/c38-30-15-20-35(36(39)23-30)37(42-26-29-13-18-34(19-14-29)44-32-9-5-2-6-10-32)25-41-22-21-40(27-41)24-28-11-16-33(17-12-28)43-31-7-3-1-4-8-31;2-1(3)4/h1-23,27,37H,24-26H2;/q+1;-1

InChI Key

MMAMVYJFSGNFBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)C[N+]3=CN(C=C3)CC(C4=C(C=C(C=C4)Cl)Cl)OCC5=CC=C(C=C5)SC6=CC=CC=C6.[N+](=O)([O-])[O-]

Appearance

Off-White to Pale Yellow Solid

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

1H-​Imidazolium, 3-​[2-​(2,​4-​dichlorophenyl)​-​2-​[[4-​(phenylthio)​phenyl]​methoxy]​ethyl]​-​1-​[[4-​(phenylthio)​phenyl]​methyl]​-​, nitrate (1:1)

Origin of Product

United States

Foundational & Exploratory

Fenticonazole Impurity E vs Fenticonazole active pharmaceutical ingredient

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Fenticonazole Impurity E vs. Active Pharmaceutical Ingredient

Abstract This technical guide provides a rigorous comparative analysis between Fenticonazole Nitrate (API) and its specific process-related impurity, Fenticonazole Impurity E (EP Impurity E). We dissect the structural divergence, formation thermodynamics, and critical analytical control strategies required for pharmaceutical compliance.[1] This document is designed for analytical scientists and process chemists optimizing the safety and purity of imidazole-based antifungal therapeutics.

Introduction: The Criticality of Impurity Profiling

Fenticonazole Nitrate is a broad-spectrum antimycotic agent acting via the inhibition of lanosterol 14


-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis. While the API synthesis is well-established, the alkylation step involved in its production is prone to side reactions.

Impurity E (European Pharmacopoeia designation) represents a significant "over-alkylation" byproduct. Unlike simple degradation products, Impurity E is a quaternary imidazolium salt formed during the synthesis process. Its presence indicates a lack of stoichiometric control during the etherification stage. Because quaternary ammonium compounds often exhibit distinct toxicological and physicochemical profiles compared to their tertiary amine counterparts (the API), strict control limits (typically <0.15% per ICH Q3A) are mandatory.

Chemical Characterization & Structural Divergence

The core difference lies in the ionization state and molecular bulk. Fenticonazole is a weak base containing a neutral imidazole ring (at physiological pH), whereas Impurity E is a permanently charged quaternary ammonium salt.

Comparative Data Table
FeatureFenticonazole Nitrate (API)Fenticonazole Impurity E
Chemical Nature Imidazole Ether Derivative (Salt Form)Quaternary Imidazolium Salt (Bis-alkylated)
IUPAC Name 1-[2-(2,4-dichlorophenyl)-2-[[4-(phenylthio)phenyl]methoxy]ethyl]-1H-imidazole nitrate1-[2-(2,4-dichlorophenyl)-2-[4-(phenylsulfanyl)benzyloxy]ethyl]-3-[4-(phenylsulfanyl)benzyl]imidazolium nitrate
Molecular Formula ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


Molecular Weight 518.41 g/mol ~716.70 g/mol (Cation mass ~654)
Charge State pH-dependent (pKa ~6.[2][3][4][5]5)Permanently Positively Charged (Cationic)
Lipophilicity High (LogP ~5.8)Very High (contains two lipophilic tails) but ionic
Origin Target ProductProcess Artifact (Over-alkylation)

Mechanistic Origin: The "Over-Alkylation" Pathway

The synthesis of Fenticonazole typically involves the O-alkylation of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (Intermediate A) with 4-(phenylthio)benzyl chloride (Intermediate B).

The Error Mechanism: The imidazole ring contains two nitrogen atoms. N1 is substituted with the ethyl chain. N3 is free and nucleophilic.

  • Desired Path: The hydroxyl group (-OH) of Intermediate A is deprotonated by a base (e.g., NaOH) and attacks the benzyl chloride (Intermediate B) to form the ether linkage (Fenticonazole).

  • Impurity E Path: If an excess of Intermediate B is present, or if the reaction proceeds too long, the N3 nitrogen of the formed Fenticonazole attacks a second molecule of Intermediate B. This results in the quaternization of the imidazole ring, yielding Impurity E.[1]

Visualization: Synthesis & Impurity Formation Pathway

Fenticonazole_Synthesis Int_A Intermediate A (Imidazole Alcohol) API Fenticonazole (API) Target Ether Product Int_A->API + Int_B (1 eq) Base / PTC Int_B Intermediate B (4-phenylthiobenzyl chloride) Imp_E Impurity E Quaternary Imidazolium Salt (Bis-alkylated) API->Imp_E + Excess Int_B Over-Alkylation at N3

Caption: Mechanistic pathway showing the divergence from the target API synthesis to the formation of Impurity E via secondary N-alkylation.

Analytical Control Strategy

Detecting Impurity E requires a robust Reverse Phase HPLC (RP-HPLC) method. Because Impurity E is a quaternary salt, it interacts strongly with residual silanols on silica columns, potentially causing peak tailing.[1] Furthermore, its high molecular weight and double lipophilic tail (two phenylthiobenzyl groups) suggest it will exhibit strong retention (eluting after the API) on C18 columns.

Validated HPLC Protocol (Methodology)

This protocol is synthesized from standard pharmacopoeial methods for imidazole antifungals, optimized for the separation of polar quaternary salts from neutral parents.[1]

  • Instrument: UHPLC or HPLC with PDA/UV detector.

  • Column: End-capped C18 (e.g., InertSustain C18 or Zorbax Eclipse Plus),

    
     mm, 5 
    
    
    
    m.[1]
    • Rationale: End-capping reduces silanol activity, minimizing tailing for the cationic Impurity E.

  • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 3.0 with Phosphoric Acid.
    
    • Rationale: Low pH suppresses the ionization of silanols (

      
       to 
      
      
      
      ) and ensures the API is protonated, improving peak shape.
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 - 1.2 mL/min.

  • Detection: UV at 229 nm (Absorption max of the phenylthio chromophore).

  • Column Temp: 30°C.

Gradient Program:

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Phase Description
0.07030Equilibration
5.07030Isocratic Hold (Early eluting polar impurities)
25.02080Linear Gradient (Elution of API)
35.01090Wash (Elution of highly lipophilic Impurity E)
40.07030Re-equilibration
Analytical Logic Diagram

Analytical_Workflow Start Crude Fenticonazole Sample Step1 Dissolution in MeOH:ACN (1:1) Ensure complete solubility of lipophilic salts Start->Step1 Step2 RP-HPLC Injection (C18 Column) Acidic Buffer (pH 3.0) Step1->Step2 Decision Peak Identification Step2->Decision Result_API Main Peak (RT ~15-20 min) Fenticonazole Decision->Result_API Target Result_ImpE Late Eluting Peak (RT >25 min) Impurity E (Bis-alkylated) Decision->Result_ImpE Impurity

Caption: Logical workflow for the chromatographic separation and identification of Fenticonazole and Impurity E.

Process Control & Mitigation

To prevent the formation of Impurity E, the synthesis parameters must be strictly controlled. The "self-validating" aspect of process chemistry dictates that if Impurity E is detected, the stoichiometry is incorrect.

  • Stoichiometric Control: Avoid large excesses of 4-(phenylthio)benzyl chloride. A ratio of 1.0 : 1.05 (Alcohol : Chloride) is recommended.

  • Reaction Monitoring: Use TLC or HPLC to monitor the consumption of the starting alcohol. Quench the reaction immediately upon completion to prevent the product (Fenticonazole) from reacting further to form Impurity E.

  • Phase Transfer Catalysis (PTC): If using PTC (e.g., TBAB), ensure agitation is sufficient. Localized high concentrations of the alkylating agent in the organic phase can promote over-alkylation.

References

  • European Pharmacopoeia (Ph.[6][7] Eur.) . Fenticonazole Nitrate Monograph 1211. Council of Europe.[6]

  • LGC Standards . Fenticonazole Impurity E Reference Standard Data Sheet.

  • BenchChem . Advancing Quality Control: A Comparative Guide to a New HPLC Method for Fenticonazole and Its Impurities.

  • ResearchGate . Determination of fenticonazole and its impurities by capillary electrophoresis and high performance liquid chromatography.

  • Veeprho . Fenticonazole EP Impurity E Structure and Details.

Sources

An In-depth Technical Guide to Fenticonazole Impurity E

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of Fenticonazole Impurity E, a known related substance of the antifungal agent Fenticonazole. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the quality control, synthesis, and regulatory aspects of Fenticonazole.

Introduction to Fenticonazole and the Significance of Impurity Profiling

Fenticonazole is a broad-spectrum imidazole antifungal agent widely used in the topical treatment of fungal infections, particularly vulvovaginal candidiasis.[1] Its therapeutic effect stems from the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[2] The disruption of this pathway leads to increased membrane permeability and ultimately, fungal cell death.[3]

In the manufacturing and storage of any active pharmaceutical ingredient (API), the presence of impurities is inevitable. These impurities can arise from various sources, including the starting materials, intermediates, by-products of the synthesis, and degradation of the final product.[4] The identification, quantification, and control of these impurities are paramount to ensure the safety and efficacy of the final drug product.[4] Regulatory bodies such as the International Council for Harmonisation (ICH) and the European Medicines Agency (EMA) have established stringent guidelines for the control of impurities in new drug substances and products.[5][6] Fenticonazole Impurity E is one of the known impurities of Fenticonazole, and a thorough understanding of its characteristics is essential for robust quality control and regulatory compliance.

Identification and Chemical Profile of Fenticonazole Impurity E

A precise understanding of the chemical identity of an impurity is the foundation of its effective control.

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for Fenticonazole Impurity E is:

  • (RS)-1-[2-(2,4-Dichlorophenyl)-2-[4-(phenylsulfanyl)benzyloxy]ethyl]-3-[4-(phenylsulfanyl)benzyl]imidazolium nitrate [7]

This impurity is also known by several synonyms and identifiers, which are crucial for database searches and procurement of reference standards.

Identifier Value
CAS Number 1313397-06-6[8]
Synonym 1 1H-Imidazolium, 3-[2-(2,4-dichlorophenyl)-2-[[4-(phenylthio)phenyl]methoxy]ethyl]-1-[[4-(phenylthio)phenyl]methyl]-, nitrate (1:1)[8]
Synonym 2 3-[2-(2,4-Dichlorophenyl)-2-[[4-(phenylthio)phenyl]methoxy]ethyl]-1-[[4-(phenylthio)phenyl]methyl]-1H-imidazol-3-ium nitrate
Synonym 3 Fenticonazole EP Impurity E[7]
Chemical Structure and Properties

The molecular structure of Fenticonazole Impurity E reveals its relationship to the parent Fenticonazole molecule.

Caption: Chemical Structure of Fenticonazole Impurity E.

Key chemical properties are summarized in the table below:

Property Value Source
Molecular Formula C37H31Cl2N3O4S2[7]
Molecular Weight 716.7 g/mol [7]

Formation and Synthesis

Understanding the origin of an impurity is critical for its control. Fenticonazole Impurity E is likely formed as a by-product during the synthesis of Fenticonazole. A common synthetic route for Fenticonazole involves the reaction of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol with 4-(phenylthio)benzyl chloride.[2]

Synthesis_Pathway cluster_reactants Reactants cluster_products Products A 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol C Fenticonazole A->C Main Reaction D Fenticonazole Impurity E A->D Side Reaction (Hypothesized) B 4-(phenylthio)benzyl chloride B->C Main Reaction B->D Side Reaction (Hypothesized)

Caption: Hypothesized Formation of Fenticonazole Impurity E.

The structure of Impurity E suggests that it is a dimer-like structure formed from the reaction of Fenticonazole with another molecule of a reactive intermediate, likely 4-(phenylthio)benzyl chloride, at the second nitrogen of the imidazole ring. This would result in a quaternary imidazolium salt structure. Controlling the stoichiometry of the reactants and the reaction conditions is crucial to minimize the formation of this and other impurities.

Analytical Methodologies for Detection and Quantification

Robust analytical methods are essential for the routine monitoring and control of Fenticonazole Impurity E in both the drug substance and the final drug product. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

Several HPLC methods have been developed for the separation and quantification of Fenticonazole and its impurities.[9][10] A stability-indicating method is crucial to separate the API from any potential degradants and process-related impurities.[10]

Experimental Protocol: Representative HPLC Method

A typical reversed-phase HPLC method for the analysis of Fenticonazole and its impurities is outlined below. This protocol is a synthesis of methodologies reported in the literature and should be validated for its intended use.[9][10][11]

  • Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: A reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5][11]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol).[5][9]

  • Flow Rate: Typically around 1.0 mL/min.[5]

  • Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.[10]

  • Detection: UV detection at a wavelength where both Fenticonazole and Impurity E have significant absorbance, for instance, 220 nm or 254 nm.[12]

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration.

HPLC_Workflow A Sample Preparation B HPLC Injection A->B C Chromatographic Separation (C8/C18 Column) B->C D UV Detection C->D E Data Acquisition and Analysis D->E F Quantification of Impurity E E->F

Caption: General Workflow for HPLC Analysis.

Capillary Electrophoresis (CE)

Capillary electrophoresis has also been explored as a powerful separation technique for Fenticonazole and its impurities.[9] CE can offer high efficiency and different selectivity compared to HPLC. A method using a phosphate buffer with a cyclodextrin chiral selector has been shown to effectively separate Fenticonazole from its five main impurities, including Impurity E, in under 20 minutes.[9][12]

Toxicological Assessment and Regulatory Considerations

The safety of a pharmaceutical product is directly linked to its impurity profile.

Toxicological Profile

Currently, there is a lack of publicly available, specific toxicological data for Fenticonazole Impurity E. In such cases, the toxicological assessment often relies on the data available for the parent drug and structurally similar compounds. Fenticonazole itself has been shown to have low acute oral toxicity in animal models.[13] However, any new impurity must be assessed for its potential toxicity.

According to ICH guidelines, impurities present at a level above the identification threshold should be structurally characterized, and those above the qualification threshold require toxicological data to demonstrate their safety.[6][8]

Regulatory Limits and Guidelines

The acceptable limits for impurities are governed by regulatory guidelines from bodies like the ICH and EMA.[5][14] The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for setting limits for impurities in new drug substances and new drug products, respectively.[6][11]

The thresholds for reporting, identification, and qualification of impurities are based on the maximum daily dose (MDD) of the drug.

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%

TDI: Total Daily Intake

For Fenticonazole, which is topically applied, the systemic exposure is generally low.[15] However, a conservative approach based on the potential for systemic absorption is often taken when establishing impurity limits. The specific limits for Fenticonazole Impurity E would be defined in the drug's marketing authorization application and would be based on batch analysis data and toxicological assessments.

Conclusion

Fenticonazole Impurity E is a critical process-related impurity that requires careful monitoring and control during the manufacturing of Fenticonazole. A thorough understanding of its chemical properties, potential formation pathways, and appropriate analytical methods for its detection and quantification is essential for ensuring the quality, safety, and efficacy of the final pharmaceutical product. Adherence to regulatory guidelines for impurity control is mandatory for successful drug development and commercialization. This technical guide serves as a foundational resource for scientists and professionals working with Fenticonazole, providing the necessary information to navigate the complexities of impurity profiling and control.

References

  • Donà, G., et al. (2001). Determination of fenticonazole and its impurities by capillary electrophoresis and high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 26(4), 543-549. Available at: [Link]

  • European Medicines Agency. (n.d.). Quality: impurities. Available at: [Link]

  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Available at: [Link]

  • ResearchGate. (n.d.). RP-C8 chromatogram of a working standard solution containing... Available at: [Link]

  • European Medicines Agency. (2004). Control of impurities of pharmacopoeial substances. Available at: [Link]

  • Polgár, M., et al. (1981). Toxicological and pharmacological properties of fenticonazole, a new topical antimycotic. Arzneimittel-Forschung, 31(8a), 1339-1343. Available at: [Link]

  • Wikipedia. (n.d.). Fenticonazole. Available at: [Link]

  • Graziani, G., & Cazzulani, P. (1981). Irritation and Toxicity Studies With Fenticonazole Applied Topically to the Skin and Mucous Membranes. Arzneimittel-Forschung, 31(12), 2152-2154. Available at: [Link]

  • International Council for Harmonisation. (2006). Q3A(R2) Impurities in New Drug Substances. Available at: [Link]

  • Inxight Drugs. (n.d.). FENTICONAZOLE NITRATE. Available at: [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Fenticonazole Nitrate?. Available at: [Link]

  • Veeprho. (n.d.). Fenticonazole EP Impurity E | CAS 6.6.1313397. Available at: [Link]

  • KarpsChem. (2025). Comprehensive Guide to Clotrimazole EP Impurities (A–F). Available at: [Link]

  • ResearchGate. (n.d.). Molecular structures of fenticonazole and impurities A, B, C, D, and E. Available at: [Link]

  • Google Patents. (n.d.). CN101955462B - Fenticonazole nitrate, preparation of levorotatory form and dextrorotatory ....
  • Wi, M., et al. (2017). Fenticonazole: an effective topical treatment for superficial mycoses as the first-step of antifungal stewardship program. European Review for Medical and Pharmacological Sciences, 21(12), 2844-2851. Available at: [Link]

  • Ahmed, O. A., et al. (2023). A comprehensive review on recent nanosystems for enhancing antifungal activity of fenticonazole nitrate from different routes of administration. Journal of Drug Delivery Science and Technology, 79, 104033. Available at: [Link]

  • ResearchGate. (n.d.). Determination of fenticonazole and its impurities by capillary electrophoresis and high performance liquid chromatography. Available at: [Link]

Sources

Safety data sheet (SDS) for Fenticonazole Impurity E reference standard

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Safety, Handling, and Analytical Profiling of Fenticonazole Impurity E

Document Control:

  • Subject: Fenticonazole Impurity E (EP Reference Standard)

  • CAS Registry Number: 1313397-06-6[][2][3][4][5]

  • Document Type: Technical Safety & Application Guide

  • Version: 2.0 (Scientific Release)[]

Introduction: The Criticality of Impurity E

In the development of antifungal therapeutics, specifically imidazole derivatives like Fenticonazole Nitrate, impurity profiling is not merely a compliance tick-box—it is a safety imperative.[][3] Fenticonazole Impurity E represents a specific challenge. Unlike simple degradation products, Impurity E is a complex quaternary ammonium salt, often formed during the alkylation phase of synthesis or via disproportionation.

This guide moves beyond the standard Safety Data Sheet (SDS). It synthesizes chemical safety with the practical rigor required by the European Pharmacopoeia (Ph. Eur.) and ICH Q3A/B guidelines, designed for the scientist at the bench.

Part 1: Chemical Architecture & Identity

To handle a compound safely, one must understand its structure. Impurity E is distinct from the parent API due to its permanent cationic charge.[][3]

Parameter Technical Specification
Common Name Fenticonazole Impurity E (EP)
Chemical Name 1-[2-(2,4-Dichlorophenyl)-2-[[4-(phenylthio)benzyl]oxy]ethyl]-3-[4-(phenylthio)benzyl]-1H-imidazol-3-ium nitrate
CAS Number 1313397-06-6
Molecular Formula C37H31Cl2N3O4S2 (Nitrate Salt)
Molecular Weight 716.70 g/mol
Physical State White to off-white solid (often hygroscopic)
Solubility Soluble in DMSO, Methanol; sparingly soluble in Water.[][3][4][6]

Structural Insight: The molecule features a quaternary imidazole ring.[] This permanent positive charge significantly alters its chromatographic behavior compared to the tertiary amine of the parent Fenticonazole, necessitating specific buffering strategies in HPLC.

Part 2: Bio-Hazard Profiling (Risk Assessment)

Standard SDS classifications often list "Caution: Substance not fully tested."[] As scientists, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR).

Toxicology & Health Hazards
  • Acute Toxicity (Oral/Dermal): Presumed Category 4 (Harmful) .[] Read-across from Fenticonazole indicates potential for altering cell membrane permeability (ergosterol inhibition mechanism).[][3]

  • Skin/Eye Corrosion: Category 2 (Irritant) .[] The quaternary ammonium moiety acts as a cationic surfactant, capable of disrupting lipid bilayers, leading to irritation or corneal damage upon direct contact.

  • Sensitization: Potential skin sensitizer.[] Avoid inhalation of dust.[3][7]

Decision Logic for Handling

The following workflow dictates the safety protocols based on the quantity handled.

SafetyLogic Start Handling Fenticonazole Impurity E Quantity Determine Quantity Start->Quantity SmallScale < 10 mg (Analytical) Quantity->SmallScale LargeScale > 100 mg (Stock/Synthesis) Quantity->LargeScale PPE_Level1 Standard PPE: Nitrile Gloves, Lab Coat, Safety Glasses SmallScale->PPE_Level1 PPE_Level2 Enhanced PPE: Double Gloves, Respirator (N95/P3), Fume Hood Required LargeScale->PPE_Level2 Action1 Dissolve immediately in solvent (DMSO/MeOH) PPE_Level1->Action1 Action2 Use Anti-Static Gun Weigh in Closed Balance PPE_Level2->Action2

Figure 1: Risk-based decision matrix for handling potent reference standards.

Part 3: Strategic Handling & Stability

Reference standards are expensive and chemically sensitive.[][3] Their integrity directly impacts the validity of your analytical data.[]

Hygroscopicity & Weighing Protocol

Impurity E, being a nitrate salt, exhibits hygroscopicity .[] Moisture absorption alters the effective mass, leading to assay errors.

  • Protocol: Equilibrate the vial to room temperature before opening to prevent condensation.

  • Static Control: Use an ionizing bar or anti-static gun before weighing.[] The charged nature of the molecule makes it prone to "flying" in dry environments.

  • Solvent Choice: Prepare primary stock solutions in DMSO or Methanol .[] Avoid using pure water for stock solutions as hydrolysis or precipitation may occur over time.

Storage Conditions
  • Long-term: -20°C (Freezer).[][3]

  • Short-term (Working Solutions): 2-8°C, protected from light. Amber glassware is mandatory due to the conjugated aromatic systems which are susceptible to photodegradation.[]

Part 4: Analytical Command (HPLC Methodology)

Separating Impurity E from Fenticonazole requires overcoming the "elution trap." As a permanently charged species, Impurity E tends to elute early (near the void volume) in standard Reverse Phase (RP) systems or tail significantly due to silanol interactions.

Optimized Chromatographic Conditions

This method is designed to retard the elution of the polar Impurity E while maintaining resolution from the API.[]

Parameter Condition
Column C18 End-capped (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A Buffer: 20 mM Ammonium Phosphate (pH 3.[][3]0)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Detection UV @ 229 nm (Isosbestic point for imidazole ring)
Column Temp 30°C

Why pH 3.0? At pH 3.0, surface silanols on the silica column are protonated (neutral), reducing the secondary interaction with the cationic Impurity E. This sharpens the peak shape.[]

Analytical Workflow

AnalyticalFlow Stock Stock Prep (1 mg/mL in MeOH) Dilution Dilution (Mobile Phase A:B 50:50) Stock->Dilution Prevent Precipitation Filter Filtration (0.22 µm PVDF) Dilution->Filter Remove Particulates HPLC HPLC Injection (Gradient Elution) Filter->HPLC Data Data Analysis (RRT Calculation) HPLC->Data Check Resolution (Rs > 1.5)

Figure 2: Step-by-step analytical workflow for impurity profiling.

Self-Validating Check:

  • System Suitability: Inject a mixture of Fenticonazole and Impurity E. The Resolution (

    
    ) must be 
    
    
    
    . If Impurity E co-elutes with the solvent front, reduce the initial % of Acetonitrile.

Part 5: Emergency Response Protocols

In the event of exposure, immediate action mitigates long-term damage.[][3]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

  • Eye Contact: Critical. Rinse cautiously with water for at least 15 minutes.[] Remove contact lenses if present.[7][8] The cationic nature can cause binding to corneal proteins; seek ophthalmological attention.[3]

  • Spill Cleanup:

    • Evacuate the immediate area.[][3]

    • Don PPE (Gloves, Goggles, N95).

    • Do not dry sweep. Wet the powder with a mist of water or alcohol to prevent dust generation.

    • Absorb with inert material (vermiculite) and dispose of as hazardous chemical waste (Incineration recommended).

References

  • European Pharmacopoeia (Ph.[] Eur.) . Monograph: Fenticonazole Nitrate. 11th Edition. Strasbourg, France: EDQM. (Authority on Impurity E definition).

  • LGC Standards . Fenticonazole Impurity E Reference Standard Data Sheet. (Source for specific chemical structure and CAS 1313397-06-6).[][2][3][4][5]

  • PubChem . Compound Summary: Fenticonazole Nitrate Impurity E.[][5] National Library of Medicine.[][3]

  • ICH Guidelines . Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.[] (Regulatory grounding for impurity thresholds).

  • Fisher Scientific . Safety Data Sheet: Imidazole Derivatives. (General hazards for imidazole/quaternary ammonium compounds).

Sources

Methodological & Application

Advanced HPLC Method Development for Fenticonazole Nitrate and Critical Impurity E

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-PHARM-2026-FEN

Executive Summary

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol for the separation and quantification of Fenticonazole Nitrate and its structurally complex Impurity E (1-[2-(2,4-dichlorophenyl)-2-[(4-phenylsulfanylphenyl)methoxy]ethyl]-3-[(4-phenylsulfanylphenyl)methyl]imidazol-3-ium nitrate).[][2]

Unlike common degradation products, Impurity E is a bulky, permanently charged quaternary ammonium salt (imidazolium derivative).[2] This presents unique chromatographic challenges, including severe peak tailing due to silanol interactions and extended retention times driven by high hydrophobicity.[2] This guide provides a scientifically grounded solution using a high-purity C18 stationary phase and a chaoticotropic-modulated mobile phase to achieve USP/Ph.[][2] Eur. compliant resolution (


).

Chemical Context & Mechanistic Strategy

The Analyte Challenge
  • Fenticonazole Nitrate: An imidazole antifungal.[][2][3][4][5] It is a weak base (pKa ~6.[][2]5) and lipophilic.[][2]

  • Impurity E: This is a "dimeric" impurity formed by the quaternization of the imidazole ring with an excess of the alkylating reagent (4-phenylthiobenzyl chloride) during synthesis.[]

    • Structural Characteristic: It possesses two hydrophobic 4-phenylthiobenzyl groups and a permanent positive charge on the imidazole ring.[][2]

    • Chromatographic Behavior: The permanent charge leads to strong ionic interactions with residual silanols on silica columns (tailing), while the dual hydrophobic tails cause it to elute significantly later than the API.[]

Method Development Logic

To address these properties, the method relies on three pillars:

  • Silanol Suppression: Use of an acidic mobile phase (pH 3.[][2]0) to protonate surface silanols, combined with Triethylamine (TEA) as a competitive silanol blocker.[2]

  • Hydrophobic Selectivity: A high-carbon-load C18 column is required to resolve the bulky Impurity E from the API.[][2]

  • Gradient Elution: A steep gradient ramp is necessary to elute the highly retained Impurity E within a reasonable runtime (< 25 mins).[][2]

Method Development Workflow

MethodDev Start Start: Impurity E Profiling ChemProp Analyze Chemical Properties (Cationic + Hydrophobic) Start->ChemProp ColSelect Column Selection (End-capped C18) ChemProp->ColSelect Requires Base Deactivation MobilePhase Mobile Phase Optimization (pH 3.0 + TEA + ACN) ColSelect->MobilePhase Suppress Silanols Gradient Gradient Tuning (Late Elution Ramp) MobilePhase->Gradient Elute Impurity E Validation Validation (ICH Q2) Gradient->Validation

Figure 1: Strategic workflow for developing the Fenticonazole Impurity E method.

Experimental Protocol

Equipment & Reagents[1][2]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with PDA/UV detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).[2] Note: Standard silica columns will fail due to peak tailing.[]

  • Reagents:

    • Acetonitrile (HPLC Grade).[][2]

    • Potassium Dihydrogen Phosphate (

      
      ).[][2]
      
    • Orthophosphoric Acid (85%).[][2]

    • Triethylamine (TEA) - Critical for peak shape.[][2]

    • Water (Milli-Q / HPLC Grade).[][2]

Chromatographic Conditions ("The Gold Standard")
ParameterSettingRationale
Column Temp 30°CMaintains constant viscosity and retention reproducibility.[][2]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns; balances pressure and efficiency.[][2]
Injection Vol 10 µLSufficient sensitivity without column overload.[][2]
Detection UV @ 235 nmMax absorption for the dichlorophenyl/phenylthio chromophores; minimizes solvent cutoff noise.[][2]
Run Time 25 MinutesAllows elution of late-eluting Impurity E and column re-equilibration.[][2]
Mobile Phase Preparation
  • Buffer Solution: Dissolve 2.72 g of

    
     in 1000 mL of water. Add 2.0 mL of Triethylamine (TEA).[2] Adjust pH to 3.0 ± 0.05 with dilute Orthophosphoric Acid. Filter through 0.45 µm membrane.[][2][6]
    
    • Why TEA? The ammonium cation of TEA competes with the imidazolium moiety of Impurity E for active silanol sites, drastically reducing tailing.[][2]

  • Mobile Phase A: Buffer Solution (100%).[][2]

  • Mobile Phase B: Acetonitrile (100%).[][2]

Gradient Program

Impurity E is significantly more hydrophobic than Fenticonazole.[][2] An isocratic method would result in excessive broadening of the Impurity E peak.[][2]

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.06040Initial hold for early eluters.
5.06040Isocratic hold to stabilize API retention.[][2]
15.01090Steep ramp to elute Impurity E.
20.01090Wash step.[][2]
20.16040Return to initial conditions.[][2]
25.06040Re-equilibration complete.[][2]

Standard Preparation & System Suitability

Preparation
  • Diluent: Acetonitrile : Water (70:30 v/v).[][2][4]

  • Impurity Stock Solution: Dissolve 5 mg of Fenticonazole Impurity E Reference Standard in 50 mL Diluent (100 µg/mL).

  • API Stock Solution: Dissolve 50 mg Fenticonazole Nitrate in 50 mL Diluent (1000 µg/mL).

  • System Suitability Solution (SST): Mix API Stock and Impurity Stock to obtain final concentrations of 500 µg/mL (API) and 5 µg/mL (Impurity E).

System Suitability Logic

Before running samples, the system must pass the following logic check to ensure data integrity.

SST Decision Check SST Parameters Pass Proceed to Sample Analysis Decision->Pass All Met Fail Troubleshoot Decision->Fail Any Failed Criteria 1. Resolution (API vs Imp E) > 2.0 2. Tailing Factor (Imp E) < 1.5 3. %RSD Area < 2.0% Criteria->Decision

Figure 2: System Suitability Decision Tree.

Method Validation Strategy (ICH Q2)

To ensure this method is "Trustworthy" and regulatory compliant, the following validation parameters must be executed.

Specificity

Inject individual impurities (A, B, C, D, E) and the API.

  • Expectation: Impurity E should elute after Fenticonazole (RRT ~1.5 - 1.8 depending on exact column carbon load) due to the extra hydrophobic phenylthiobenzyl group.[][2]

  • Acceptance: No interference at the retention time of the main peak; Resolution > 1.5 between all adjacent peaks.

Linearity & Range

Prepare 5 concentration levels for Impurity E ranging from LOQ to 150% of the specification limit (typically 0.15% - 0.5%).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[][2]
LOD / LOQ Determination

Due to the high UV absorbance of the phenylthio groups, Impurity E has good response.[2]

  • LOD: Signal-to-Noise (S/N) ratio of 3:1.[2]

  • LOQ: S/N ratio of 10:1.

  • Protocol: Inject progressively diluted standard solutions until S/N matches criteria.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Impurity E Tailing > 2.0 Silanol interaction; Insufficient TEA.[][2]Ensure Mobile Phase pH is 3.[][2][4]0. Increase TEA concentration to 0.3%. Check column age.
Retention Time Drift Temperature fluctuation or pH instability.[][2]Use a column oven (essential).[2] Verify buffer pH with a calibrated meter.[][2]
Ghost Peaks Gradient elution artifacts.[][2]Use HPLC-grade high-purity Acetonitrile.[][2] Run a blank gradient to subtract baseline.[][2]
Low Resolution (API/Imp E) Gradient too steep.Decrease the %B ramp rate between 5 and 15 minutes.

References

  • European Pharmacopoeia (Ph.[][2][4] Eur.) . Fenticonazole Nitrate Monograph 1211. European Directorate for the Quality of Medicines & HealthCare (EDQM).[2]

  • BenchChem . Advancing Quality Control: A Comparative Guide to a New HPLC Method for Fenticonazole and Its Impurities. (2025).[2][4]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 71751643: Fenticonazole Nitrate Impurity E.[2][7] [2]

  • International Council for Harmonisation (ICH) . Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Veeprho Laboratories . Fenticonazole EP Impurity B and E Structure Elucidation. [2]

Sources

A Robust, Stability-Indicating Gradient Elution HPLC Method for the Separation and Quantification of Fenticonazole Impurity E

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Analytical Scientist

Abstract This application note details a validated, stability-indicating high-performance liquid chromatography (HPLC) method for the separation and quantification of Fenticonazole and its five specified impurities, with a particular focus on Impurity E. The presence of impurities in an active pharmaceutical ingredient (API) can significantly impact its efficacy and safety, making their precise monitoring a critical aspect of quality control in pharmaceutical manufacturing.[1] This protocol employs a gradient elution on a reversed-phase C18 column, which provides superior resolution and speed compared to previously reported methods.[1][2] The method has been developed and validated based on the principles outlined in the International Council on Harmonisation (ICH) guidelines, ensuring accuracy, precision, and reliability for routine quality control analysis.[1][2]

Introduction and Scientific Rationale

Fenticonazole is a broad-spectrum imidazole antifungal agent used for the treatment of fungal infections.[2][3] Its mechanism of action involves the inhibition of fungal enzymes essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[2] The European Pharmacopoeia specifies five potential impurities (A, B, C, D, and E) that may be present in the Fenticonazole API.[1] Rigorous control of these impurities is mandated by regulatory bodies to ensure the safety and therapeutic effectiveness of the final drug product.

Impurity E, in particular, requires a robust analytical method for accurate quantification. This protocol is designed to provide a clear separation between the main Fenticonazole peak and all five of its related substances.

Causality of Experimental Choices:

  • Reversed-Phase HPLC (RP-HPLC): Fenticonazole and its impurities are moderately polar compounds, making RP-HPLC the ideal separation technique. A non-polar stationary phase (C18) is used in conjunction with a polar mobile phase.

  • Gradient Elution: A gradient elution, where the mobile phase composition is changed over time, is critical for this application. It allows for the effective elution of impurities with varying polarities within a single, efficient run. An isocratic method would likely result in poor resolution of early-eluting peaks or excessively long retention times for late-eluting peaks.[4]

  • Buffered Mobile Phase: The mobile phase consists of an acetonitrile organic modifier and an aqueous buffer. Controlling the pH of the aqueous phase is crucial. A pH of 3.0 is selected to ensure that the imidazole functional groups are protonated, leading to sharp, symmetrical peak shapes and consistent retention times.[1][2]

  • C18 Column: An Inertsustain C18 column is chosen for its high resolving power and stability across a range of pH values, providing excellent peak shape and reproducibility for basic compounds like Fenticonazole.[1][2]

  • UV Detection: Fenticonazole and its impurities possess chromophores that absorb UV light. A detection wavelength of 235 nm is selected to ensure sensitive detection of all relevant analytes.[1][2]

Experimental Protocol

This protocol provides a self-validating system through the inclusion of rigorous system suitability tests, ensuring that the chromatographic system is performing optimally before any sample analysis.

Instrumentation and Materials
  • Instrumentation:

    • Ultra-Fast Liquid Chromatography (UFLC) or High-Performance Liquid Chromatography (HPLC) system equipped with a binary gradient pump, degasser, autosampler, and column oven.[1][2]

    • Photodiode Array (PDA) detector or a UV-Vis detector.[2]

  • Materials:

    • Fenticonazole Nitrate Reference Standard

    • Fenticonazole Impurity Standards (A, B, C, D, E)

    • Acetonitrile (HPLC Grade)

    • Phosphoric Acid (85%, Analytical Grade)[1][2]

    • Triethylamine (Analytical Grade)[1][2]

    • Methanol (HPLC Grade)

    • Deionized Water (18.2 MΩ·cm)

Chromatographic Conditions

All quantitative data for the chromatographic setup is summarized in the table below for clarity.

ParameterSpecification
Column Inertsustain C18 (100 x 4.0 mm, 3 µm)[1][2]
Mobile Phase A 85% Phosphoric Acid solution, pH adjusted to 3.0 with Triethylamine[1][2]
Mobile Phase B Acetonitrile
Flow Rate 0.8 mL/min[1][2]
Column Temperature 30°C[1]
Detection Wavelength 235 nm[1][2]
Injection Volume 10 µL
Run Time Approximately 15 minutes
Gradient Elution Program

The gradient program is optimized to ensure baseline separation of all five impurities from the main Fenticonazole peak.

Time (minutes)% Mobile Phase A% Mobile Phase B (Acetonitrile)
0.01 7030
5.00 4060
10.00 3070
12.00 7030
15.00 7030
Preparation of Solutions
  • Diluent: Acetonitrile and water (70:30 v/v).[2]

  • Fenticonazole Nitrate Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Fenticonazole Nitrate in methanol in a 10 mL volumetric flask.[1][2]

  • Impurities Stock Solution (0.1 mg/mL): Accurately weigh and dissolve 1 mg of each Fenticonazole impurity (A, B, C, D, and E) in 10 mL of methanol.[1][2]

  • System Suitability Solution: Prepare a solution containing approximately 50 µg/mL of Fenticonazole Nitrate and 1 µg/mL of each impurity by diluting the respective stock solutions with the diluent.

  • Sample Preparation: Accurately weigh and dissolve the Fenticonazole API in the diluent to achieve a final concentration of approximately 1 mg/mL.

System Suitability and Method Validation

To ensure the trustworthiness and validity of the results, a system suitability test (SST) must be performed before sample analysis. The method was validated according to ICH guidelines for specificity, linearity, precision, accuracy, and robustness.[2]

System Suitability Test (SST) Parameters

Inject the System Suitability Solution five times and evaluate the following parameters.

ParameterAcceptance Criteria
Resolution Resolution between Fenticonazole and the nearest eluting impurity peak must be ≥ 2.0.
Tailing Factor (Asymmetry) Tailing factor for the Fenticonazole peak must be ≤ 2.0.
Theoretical Plates (N) Theoretical plates for the Fenticonazole peak must be ≥ 2000.
%RSD of Peak Area The relative standard deviation for five replicate injections of the Fenticonazole peak should be ≤ 2.0%.
Expected Chromatographic Performance

Under these conditions, the retention time for Fenticonazole is approximately 7.5 minutes.[1][2] All five impurities are well-resolved from the main peak and from each other, demonstrating the stability-indicating nature of the method.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the entire analytical procedure, from initial preparation to final data reporting.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_mobile Mobile Phase Preparation (A & B) sys_setup HPLC System Setup & Column Equilibration prep_mobile->sys_setup prep_std Standard & Impurity Stock Solutions sst System Suitability Test (SST) prep_std->sst prep_sample Sample Solution Preparation analysis Sample Injection & Gradient Elution prep_sample->analysis sys_setup->sst Verify Performance sst->analysis If SST Passes acquisition Data Acquisition (Chromatogram) analysis->acquisition integration Peak Integration & Identification acquisition->integration reporting Quantification & Final Report integration->reporting

Caption: Workflow for Fenticonazole Impurity E Analysis.

References

  • Gatti, R., et al. (2002). Determination of fenticonazole and its impurities by capillary electrophoresis and high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Akay, C., et al. (2017). Development and validation of a stability-indicating ultra-fast liquid chromatographic analysis. Revue Roumaine de Chimie. Available at: [Link]

  • Google Patents (2008). CN101315350A - Method for analyzing and separating Fenticonazole and its intermediate body by HPLC method.
  • Rathod, B. H., et al. (2018). Development and validation of stability indicating RP-HPLC method for fenticonazole nitrate in capsule dosage form. European Journal of Biomedical and Pharmaceutical Sciences. Available at: [Link]

  • International Council on Harmonisation (ICH). (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Available at: [Link]

  • Salgado, H. R. N., & Corrêa, J. C. R. (2019). Development of stability-indicating LC method assisted by Design of Experiment for fenticonazole cream analysis in presence of degradation products. Revista de Ciências Farmacêuticas Básica e Aplicada. Available at: [Link]

  • Albash, R., et al. (2021). Fenticonazole nitrate loaded trans-novasomes for effective management of tinea corporis. Journal of Drug Delivery Science and Technology. Available at: [Link]

Sources

Optimizing UV Detection for Fenticonazole Impurity Analysis: A Protocol for Enhanced Method Specificity and Sensitivity

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimization of UV detection wavelengths for the analysis of Fenticonazole and its related impurities. Grounded in the principles of analytical chemistry and guided by regulatory expectations, this document elucidates the causal relationships between molecular structure, UV absorbance, and the selection of an optimal wavelength for stability-indicating HPLC methods. We present a detailed protocol utilizing a Photodiode Array (PDA) detector to systematically evaluate and select a wavelength that ensures robust and reliable quantification of Fenticonazole and its five European Pharmacopoeia-specified impurities.

Introduction: The Imperative for Specificity in Fenticonazole Analysis

Fenticonazole is a broad-spectrum imidazole antifungal agent widely used in the treatment of topical and vulvovaginal fungal infections.[1] As with any active pharmaceutical ingredient (API), the presence of impurities can impact both the efficacy and safety of the final drug product.[1] The European Pharmacopoeia (Ph. Eur.) specifies five potential impurities, designated as A, B,C, D, and E.[1] Consequently, the development of a robust, stability-indicating analytical method capable of separating and quantifying Fenticonazole from these impurities is a critical aspect of quality control in pharmaceutical manufacturing.

A key parameter in the development of an HPLC-UV method is the selection of the detection wavelength. The ideal wavelength should provide adequate sensitivity for both the API and all potential impurities, ensuring that even trace levels of degradants or process-related impurities are accurately detected and quantified. This note will move beyond simply stating a wavelength and delve into the scientific rationale for its selection, providing a self-validating protocol for its optimization.

Theoretical Framework: Linking Molecular Structure to UV Absorbance

The ability of a molecule to absorb UV radiation is dependent on the presence of chromophores—functional groups containing electrons that can be excited to higher energy levels. The UV spectrum of Fenticonazole and its impurities is primarily dictated by the following chromophoric systems present in their structures:

  • Dichlorophenyl group: This aromatic system is a strong chromophore.

  • Imidazole ring: This heterocyclic ring also contributes to UV absorption.

  • Phenylthio moiety: The phenyl ring attached to the sulfur atom is another significant chromophore.

An analysis of the structures of Fenticonazole and its Ph. Eur. impurities reveals a crucial insight: all compounds share the same core chromophoric elements.[2]

Compound Key Structural Features & Chromophoric System
Fenticonazole Contains dichlorophenyl, imidazole, and phenylthio moieties.
Impurity A Lacks the phenylthiobenzyl group but retains the dichlorophenyl and imidazole rings.
Impurity B Fenticonazole S-oxide. The oxidation of the sulfur atom may induce a slight hypsochromic (blue) or hyperchromic (increase in absorption) shift.
Impurity C Fenticonazole S,S-dioxide. The further oxidation at the sulfur atom (sulfone) is also likely to cause a minor shift in the UV spectrum compared to the parent drug.
Impurity D A related compound to Fenticonazole, maintaining the core chromophoric structure.
Impurity E A dimeric impurity that still contains the fundamental chromophores of Fenticonazole.

Given the structural similarities, it is scientifically reasonable to predict that Fenticonazole and its impurities will exhibit UV absorption in the same general region. Spectrophotometric studies of Fenticonazole nitrate in methanol show a maximum absorbance (λmax) at approximately 253 nm.[3] This wavelength provides excellent sensitivity for the parent drug. However, for impurity analysis, the optimal wavelength must also provide sufficient sensitivity for all related substances.

The selection process, therefore, becomes a matter of finding the most suitable wavelength that offers a robust response for all compounds of interest. This may not necessarily be the λmax of the parent drug but could be a wavelength on the shoulder of the peak or an isosbestic point where all compounds exhibit a similar molar absorptivity. The use of a Photodiode Array (PDA) detector is indispensable for this task, as it allows for the acquisition of the full UV-Vis spectrum for each eluting peak.[2]

Experimental Protocol for Wavelength Optimization

This protocol outlines a systematic approach to determine the optimal UV detection wavelength for a stability-indicating HPLC method for Fenticonazole and its impurities.

Materials and Instrumentation
  • Instrumentation: An HPLC or UFLC system equipped with a photodiode array (PDA) detector.[2]

  • Reference Standards: Fenticonazole Nitrate and certified reference standards for impurities A, B, C, D, and E.

  • Reagents: HPLC-grade acetonitrile, methanol, and analytical grade reagents for buffer preparation (e.g., phosphoric acid, triethylamine).

  • Column: A suitable reversed-phase C18 column (e.g., 100 x 4.0 mm, 3 µm) that provides adequate separation of all analytes.[2]

Preparation of Solutions
  • Standard Stock Solution (Fenticonazole): Accurately weigh and dissolve Fenticonazole Nitrate reference standard in methanol to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Impurity Stock Solutions: Individually prepare stock solutions of each impurity (A, B, C, D, and E) in methanol at a suitable concentration (e.g., 0.1 mg/mL).

  • Mixed Standard Solution: Prepare a working solution containing Fenticonazole and all five impurities at concentrations relevant to the specification limits (e.g., Fenticonazole at 100 µg/mL and each impurity at 1 µg/mL). Dilute with the mobile phase or a mixture of acetonitrile and water.[1]

Chromatographic Conditions (Example)
  • Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., phosphoric acid solution adjusted to pH 3.0 with triethylamine) and acetonitrile.[2]

  • Flow Rate: 0.8 mL/min.[2]

  • Column Temperature: 30°C.[2]

  • Injection Volume: 10 µL.

  • PDA Detector Settings: Acquire data over a range of 200-400 nm.

Wavelength Optimization Workflow

The following diagram illustrates the logical workflow for the optimization process.

G Workflow for UV Wavelength Optimization cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Selection & Validation A Prepare Individual and Mixed Standard Solutions B Develop a Separating Chromatographic Method A->B C Inject Mixed Standard and Acquire PDA Data (200-400 nm) B->C D Extract UV Spectra for Fenticonazole and Each Impurity Peak C->D E Overlay and Compare Spectra D->E F Evaluate Candidate Wavelengths E->F G Select Optimal Wavelength F->G H Validate Method at Selected Wavelength per ICH Q2(R2) G->H G Decision Matrix for Wavelength Selection Goal Goal: Accurate Impurity Quantification PDA Use PDA Detector Goal->PDA Requires Spectra Acquire Spectra for API and Impurities PDA->Spectra Enables Overlay Overlay Spectra Spectra->Overlay Leads to Wavelengths Evaluate Candidate Wavelengths Overlay->Wavelengths Informs Lambda_max API λmax (~253nm) Wavelengths->Lambda_max Lambda_compromise Compromise λ (e.g., 235nm) Wavelengths->Lambda_compromise Lambda_iso Isosbestic Point Wavelengths->Lambda_iso Validation Select & Validate (ICH Q2(R2)) Lambda_max->Validation Lambda_compromise->Validation Lambda_iso->Validation Validation->Goal Achieves

Sources

Storage and stability conditions for Fenticonazole Impurity E standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note provides a definitive technical guide for the management of Fenticonazole Impurity E (EP) reference standards. Unlike the parent molecule, Impurity E is a quaternary imidazolium nitrate salt containing two susceptible sulfide moieties.[] This unique chemical architecture necessitates a specialized handling protocol to prevent premature degradation—specifically S-oxidation and hygroscopic hydrolysis —which can compromise analytical method validation (AMV) and release testing.[]

Chemical Characterization & Stability Profile

To ensure data integrity, analysts must understand the structural vulnerabilities of the standard before handling.

  • Official Name (EP): 1-[2-(2,4-Dichlorophenyl)-2-[4-(phenylsulfanyl)benzyloxy]ethyl]-3-[4-(phenylsulfanyl)benzyl]imidazolium nitrate.[][2][3]

  • CAS Number: 1313397-06-6.[][3][4][5][6][7]

  • Molecular Formula: C37H31Cl2N3O4S2 (Nitrate Salt).[][2][4]

  • Critical Structural Features:

    • Bis-Sulfide Moieties: Contains two thioether (-S-) linkages.[] These are "electron-rich" centers highly prone to oxidation into sulfoxides (S=O) and sulfones (O=S=O).[]

    • Quaternary Imidazolium Cation: Unlike Fenticonazole (a weak base), Impurity E is a permanently charged cation. This increases its polarity and susceptibility to ionic interactions.[]

    • Nitrate Counter-ion: Nitrate salts are intrinsically hygroscopic .[] Absorption of atmospheric moisture catalyzes hydrolysis and alters the effective weight of the standard.

Degradation Risk Assessment
Stress FactorRisk LevelMechanism of FailurePreventative Action
Oxidation Critical Conversion of sulfide to sulfoxide/sulfone.[]Inert atmosphere (Argon/N2); Avoid headspace.
Moisture High Hygroscopic uptake; dilution of potency.[]Store in desiccator; Equilibrate before weighing.
Light Medium Photo-oxidation of sulfide bridges.[]Amber glassware is mandatory.
Temperature Medium Accelerates oxidative kinetics.[]Store at -20°C (Long-term).

Storage Protocols

Master Stock (Lyophilized/Solid State)[1]
  • Temperature: Store at -20°C ± 5°C . While 2-8°C is acceptable for short durations (<1 month), -20°C is required to arrest oxidative kinetics for long-term banking (>1 year).[]

  • Container Closure: Amber Type I glass vials with Teflon-lined screw caps. Parafilm sealing is insufficient; use heat-shrink bands if available to prevent oxygen ingress.

  • Environment: Vials must be stored inside a secondary container (e.g., a sealed desiccator or Mylar bag) containing active silica gel and an oxygen scavenger sachet.[]

Working Solutions (Liquid State)
  • Solvent Selection: Use Acetonitrile (ACN) .[]

    • Why? ACN has high oxygen solubility but is chemically inert.[] Methanol (MeOH) is protic and can promote solvolysis over long periods.

  • Stability Window:

    • Room Temp (25°C): Use within 8 hours .

    • Refrigerated (2-8°C): Stable for 7 days .

    • Frozen (-20°C): Stable for 30 days .

  • Protection: Headspace must be purged with Nitrogen or Argon gas before re-sealing.[]

Handling & Reconstitution Workflow

This protocol is designed to eliminate "weighing errors" caused by hygroscopicity and "potency drift" caused by oxidation.[]

Step-by-Step Protocol
  • Equilibration: Remove the vial from the freezer (-20°C) and place it in a desiccator at room temperature for 45 minutes .

    • Scientific Logic:[] Opening a cold vial condenses atmospheric moisture instantly onto the hygroscopic nitrate salt, ruining the mass accuracy.

  • Weighing: Use an analytical microbalance (5-digit). Weigh rapidly to minimize exposure.[] If the static charge is high (common with salts), use an ionizing blower.

  • Dissolution: Dissolve in degassed Acetonitrile .

    • Technique: Sonicate for 30 seconds max. Excessive sonication generates heat and free radicals (cavitation), accelerating oxidation.

  • Aliquoting: If not using immediately, aliquot into single-use amber HPLC vials. Purge with N2, cap immediately, and freeze.

Stability Assessment & Troubleshooting

If an assay failure occurs (e.g., low recovery or extra peaks), use the following diagnostic logic.

Diagnostic Diagram: Impurity E Lifecycle

StorageLifecycle Receipt Receipt of Standard (Check CoA & Transport Cond.) Storage Long-Term Storage (-20°C, Desiccated, Dark) Receipt->Storage Equilibrate Equilibration (25°C, 45 mins in Desiccator) Storage->Equilibrate Retrieve Recon Reconstitution (Degassed ACN, Low Light) Equilibrate->Recon Weighing Analysis HPLC/UPLC Analysis Recon->Analysis Failure Degradation Detected Analysis->Failure Extra Peaks Found Oxidation Oxidative Impurities (RRT < 1.0, Sulfoxides) Failure->Oxidation Check RRT Hydrolysis Hydrolysis Products (Cleavage of Ether) Failure->Hydrolysis Check RRT

Figure 1: Critical Control Points in the lifecycle of Fenticonazole Impurity E standards. Yellow nodes indicate high-risk steps for moisture/oxygen ingress.[]

Troubleshooting Indicators
Observation (HPLC)Root CauseCorrective Action
Peak splitting / Tailing Ionic interaction of Imidazolium cation with column silanols.[]Add 0.1% TFA or Formic Acid to the mobile phase to suppress silanol ionization.
New Peak @ RRT ~0.8-0.9 Sulfoxide formation .[] The sulfoxide is more polar than the sulfide, eluting earlier in RP-HPLC.[]Discard standard. Check solvent degassing and headspace purging.
Shift in Retention Time pH drift in mobile phase.[]Impurity E is a salt; retention is highly pH-dependent.[] Buffer mobile phase strictly (e.g., Ammonium Acetate pH 4.5).

References

  • European Pharmacopoeia (Ph.[][8][9] Eur.) . Monograph 1211: Fenticonazole Nitrate. Strasbourg, France: EDQM.

  • LGC Standards . Fenticonazole Impurity E Data Sheet. (Chemical stability data for imidazole derivatives).

  • Alsante, K. M., et al. (2007). "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 59(1), 59-96.[] (Mechanisms of sulfide oxidation).

  • ICH Expert Working Group . ICH Q3A(R2): Impurities in New Drug Substances. International Conference on Harmonisation.

Sources

Troubleshooting & Optimization

Troubleshooting retention time shifts for Fenticonazole Impurity E

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center.

As a Senior Application Scientist, I frequently encounter challenges with complex Active Pharmaceutical Ingredients (APIs) and their related substances. Fenticonazole Impurity E is particularly notorious for retention time (


) instability. Chemically, it is an imidazolium nitrate salt (1-[2-(2,4-dichlorophenyl)-2-[(4-phenylsulfanylphenyl)methoxy]ethyl]-3-[(4-phenylsulfanylphenyl)methyl]imidazol-3-ium nitrate)[1]. Because it possesses a permanent positive charge paired with bulky hydrophobic moieties, its retention mechanism is highly sensitive to minute changes in mobile phase chemistry and stationary phase integrity.

This guide provides a causality-driven approach to diagnosing and resolving these shifts, ensuring your analytical methods remain robust and self-validating.

Part 1: Diagnostic Logic & Troubleshooting Workflows

Before adjusting any instrument parameters, we must mathematically isolate the root cause of the shift. Is the problem mechanical (hardware) or thermodynamic (chemistry)?

Troubleshooting_Workflow Start Observation: Impurity E RT Shift Calc Calculate Retention Factor (k) & t0 Start->Calc T0_Shift t0 Shifted, k Constant Calc->T0_Shift Hardware Indicator K_Shift k Shifted, t0 Constant Calc->K_Shift Chemical Indicator Hardware Hardware Diagnostics: Pump Leaks, Check Valves, Oven Temp T0_Shift->Hardware Chemical Chemical Diagnostics: Mobile Phase pH, Column Fouling K_Shift->Chemical Resolution1 Fix Leaks / Replace Seals Hardware->Resolution1 Resolution2 Verify TEA Buffer pH 3.0 & Purge Lines Chemical->Resolution2

Caption: Diagnostic workflow for isolating hardware vs. chemical causes of HPLC RT shifts.

FAQ 1: How do I prove whether the shift is a pump issue or a mobile phase issue?

The Causality: Retention time (


) alone is an unreliable diagnostic metric because it is a function of both flow rate and chemical partitioning. To build a self-validating system, use the retention factor (

), defined as

, where

is the void volume time. The Solution: If the retention factor remains unchanged but the absolute retention time shifts, the hardware is generally at fault (e.g., a flow rate change affects the unretained

marker equally)[2]. If

is stable but

changes, you have a chemical selectivity problem, pointing directly to mobile phase composition, pH drift, or stationary phase degradation.
FAQ 2: Why does Impurity E drift to earlier elution times over multiple injections, while the main Fenticonazole peak is stable?

The Causality: Fenticonazole is a free base, but Impurity E is an imidazolium salt[1]. This permanent positive charge makes Impurity E highly susceptible to secondary ion-exchange interactions with residual, unendcapped silanols (


) on the silica backbone. If your mobile phase buffer uses an amine modifier like Triethylamine (TEA) to mask these silanols, the column requires extensive equilibration. If the column is not fully equilibrated, the surface charge dynamically changes during the run sequence, causing the highly retained Impurity E to elute progressively earlier as active sites are slowly masked.
The Solution:  Implement a rigorous column equilibration protocol (minimum 20 column volumes) and ensure strict pH control at pH 3.0 to keep residual silanols protonated (

).
FAQ 3: I replaced the mobile phase, and now my retention times are erratic. What happened?

The Causality: Unexpected retention time shifts are often linked to inconsistencies in the mobile phase composition reaching the pump, frequently caused by residual solvents in the lines from previous methods[3]. Even microscopic amounts of carryover (e.g., an aqueous buffer mixing with an organic line) alter the thermodynamic equilibrium of the column. The Solution: Execute a thorough line purging protocol before any analysis.

Part 2: Quantitative Data & System Suitability

To effectively monitor the stability of your method, compare your daily system suitability test (SST) results against these baseline metrics.

Table 1: Diagnostic Metrics for Fenticonazole and Impurity E Retention

AnalyteChemical NatureTypical RT (min)RRTAcceptable RT DriftPrimary Mechanism of Shift
Uracil (

marker)
Neutral~1.20N/A± 0.05 minPump flow rate / System Leaks
Fenticonazole Free Base7.501.00± 0.15 minOrganic modifier evaporation
Impurity E Imidazolium Salt~12.20~1.63± 0.25 minpH fluctuation / Silanol interaction

(Note: Typical RTs are based on a 100 x 4.0 mm C18 column at 0.8 mL/min[4].)

Part 3: Standardized Experimental Protocols

To guarantee reproducibility, follow these self-validating, step-by-step methodologies.

Protocol A: System Preparation and Purging

Objective: Eliminate baseline chemical contamination and ensure mobile phase integrity.

  • Verify Line Integrity: Confirm that each solvent line is immersed in the correct, freshly prepared mobile phase. Never "top off" old buffer bottles.

  • Purge Active Lines: Purge each solvent line to waste using the designated mobile phase for at least 5 system volumes (typically 15-20 mL)[3].

  • Flush Injector: Execute a needle wash and sample loop flush to remove residual solvent and eliminate analyte carryover.

Protocol B: UFLC Analysis of Fenticonazole and Impurity E

Objective: Achieve baseline separation with stable retention times using a validated stability-indicating method.

  • Column Installation: Install a highly inert, fully endcapped C18 column (e.g., InertSustain C18, 100 x 4.0 mm, 3 µm)[4]. Set the column compartment thermostat strictly to 30°C. Temperature fluctuations directly alter the partitioning coefficient of the bulky Impurity E.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare an 85% phosphoric acid solution. Adjust the pH to exactly 3.0 using triethylamine (TEA)[4]. Crucial Step: The TEA acts as a silanol blocker. Filter through a 0.22 µm membrane.

    • Mobile Phase B: High-purity HPLC-grade Acetonitrile.

  • System Equilibration: Pump the initial gradient composition through the column at 0.8 mL/min for a minimum of 20 column volumes. Monitor the baseline at 235 nm until drift is less than 1 mAU/hr.

  • Sample Preparation: Dissolve 10 mg of Fenticonazole Nitrate (or spiked with Impurity E) in methanol, then dilute with a 70:30 (v/v) Acetonitrile:Water mixture to match the initial mobile phase strength[4].

  • Execution: Inject 10 µL. Calculate

    
    , 
    
    
    
    , and
    
    
    for the first three injections to validate system stability before proceeding with the batch.

References

  • HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips.MTC USA.
  • The LCGC Blog: Retention Shifts in HPLC.Chromatography Online.
  • Advancing Quality Control: A Comparative Guide to a New HPLC Method for Fenticonazole and Its Impurities.BenchChem.
  • Fenticonazole Impurity E (Product Data).LGC Standards.

Sources

Technical Support Center: Troubleshooting Baseline Noise in Fenticonazole Impurity E HPLC Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of Fenticonazole and its related substances. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with baseline noise, specifically during the quantification of Fenticonazole Impurity E. A stable, quiet baseline is paramount for achieving the low limits of detection and quantification required for impurity profiling, ensuring the safety and efficacy of the final drug product.

This document provides a structured approach to diagnosing and resolving common issues that lead to baseline disturbances. We will move from the most frequent and easily solvable problems to more complex hardware-related issues, providing not just steps for resolution but also the scientific rationale behind them.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the analytical challenge.

Q1: What is Fenticonazole Impurity E and why is its analysis important?

Fenticonazole is an imidazole antifungal agent.[1] During its synthesis or storage, several related substances, or impurities, can form. The European Pharmacopoeia (Ph. Eur.) lists five potential impurities, designated A, B, C, D, and E.[1][2] Fenticonazole Impurity E is identified as (RS)-1-[2-(2,4-Dichlorophenyl)-2-[4-(phenylsulfanyl)-benzyloxy]ethyl]-3-[4-(phenylsulfanyl)benzyl]imidazolium nitrate.[3][4] Regulatory bodies require strict control over impurities in active pharmaceutical ingredients (APIs) as they can impact the drug's efficacy and safety.[1] Therefore, a reliable and sensitive analytical method is crucial for their accurate quantification.[1]

Q2: Why is baseline noise a critical issue for impurity analysis?

Baseline noise is the random fluctuation of the detector signal when only the mobile phase is passing through the system.[5][6] In impurity analysis, where target analytes are often present at very low concentrations (e.g., <0.1%), a high signal-to-noise ratio (S/N) is essential.[6][7] Excessive baseline noise can:

  • Obscure small peaks, leading to inaccurate quantification or failure to detect an impurity altogether.[8][9]

  • Increase the limit of quantification (LOQ), making the method unsuitable for regulatory requirements.[6]

  • Interfere with peak integration, compromising the accuracy and precision of the results.[6]

Q3: What are the most common sources of baseline noise in reversed-phase HPLC?

The majority of baseline issues in HPLC can be traced back to a few key areas. In order of frequency, they are:

  • Mobile Phase Issues: Contamination, improper preparation or mixing, dissolved gases, or use of low-quality solvents are the most frequent culprits.[10][11]

  • HPLC System Contamination: Residuals from previous analyses can leach from the injector, tubing, or, most commonly, the column.[10][11][12]

  • Detector and Lamp Issues: An aging detector lamp, a contaminated flow cell, or air bubbles trapped within the cell can cause significant noise.[6][10][11]

  • Pump and Hardware Malfunctions: Inconsistent mobile phase delivery due to faulty check valves, worn pump seals, or leaks can lead to periodic noise.[5][10][13]

  • Environmental Factors: Fluctuations in laboratory temperature can affect the detector and column, causing baseline drift or wander.[8][12][14]

Section 2: Systematic Troubleshooting Guide

A logical, step-by-step approach is the most efficient way to identify and resolve the source of baseline noise. This guide follows a diagnostic workflow, starting with the simplest and most common causes.

Visualizing the Troubleshooting Path

The following diagram illustrates a systematic workflow for diagnosing the source of baseline noise.

Troubleshooting_Workflow cluster_Start Initial Assessment cluster_MobilePhase Step 1: Mobile Phase cluster_Column Step 2: HPLC Column cluster_Hardware Step 3: HPLC Hardware cluster_End Resolution Start High Baseline Noise Observed Assess Q: What does the noise look like? (Periodic, Random, Drifting) Start->Assess MP_Check Q: Is the mobile phase prepared correctly? Assess->MP_Check MP_Action Action: Prepare fresh mobile phase using HPLC-grade solvents. Degas thoroughly. MP_Check->MP_Action MP_Result Problem Solved? MP_Action->MP_Result Col_Check Q: Is the column contaminated or old? MP_Result->Col_Check No Success Resume Analysis MP_Result->Success Yes Col_Action Action: Flush column per manufacturer's guide or replace with a union. Col_Check->Col_Action Col_Result Noise Gone with Union? Col_Action->Col_Result HW_Check Q: Is there a hardware issue? Col_Result->HW_Check No (Noise Persists) Col_Result->Success Yes (Column was the issue) HW_Action Action: Check pump (pressure), detector (lamp, flow cell), and look for leaks. HW_Check->HW_Action HW_Result Problem Solved? HW_Action->HW_Result HW_Result->Success Yes Failure Consult Service Engineer HW_Result->Failure No

Caption: A logical workflow for troubleshooting HPLC baseline noise.

Q: My baseline is noisy. Where do I begin?

A: Start by characterizing the noise and checking the mobile phase.

The appearance of the baseline is a powerful diagnostic tool.[10] Observe the chromatogram with only the mobile phase running (no injection).

Noise Pattern Potential Cause(s) Primary Area to Investigate
High-Frequency, Random Noise Dirty flow cell, aging detector lamp, contaminated mobile phase.[6][12]Detector, Mobile Phase
Periodic, Symmetrical Spikes Electrical interference from nearby equipment.System Electronics
Periodic, Sinusoidal Waves (Pulsations) Pump malfunction (check valves, seals), inadequate mobile phase mixing or degassing.[5][10][15]Pump, Mobile Phase
Broad, Irregular Peaks ("Ghost Peaks") System or column contamination, impurities in the mobile phase.[11][13]Column, Mobile Phase, Injector
Baseline Drift (Gradual Rise or Fall) Column temperature not equilibrated, mobile phase composition changing (e.g., evaporation of a volatile component), contaminated column.[8][12][16]Column, Mobile Phase

Actionable First Step: Your first and most crucial action should be to prepare a fresh mobile phase . This single step resolves a significant percentage of baseline issues.[9][11] Use only high-purity, HPLC-grade solvents and reagents.[16] Ensure all glassware is scrupulously clean.

Q: I've prepared a fresh mobile phase, but the noise persists. What's next?

A: Investigate mobile phase degassing, mixing, and potential buffer issues.

  • Degassing: Dissolved air in the mobile phase can outgas in the detector cell, causing noise.[6][8] Modern HPLCs have in-line degassers; ensure yours is functioning correctly.[10] If you do not have a degasser, helium sparging is a highly effective alternative.[8][17]

  • Mixing (for Gradient Methods): The analysis of Fenticonazole impurities often uses a gradient of an aqueous buffer (like phosphate buffer) and an organic solvent (like acetonitrile).[1][18] Incomplete mixing of these solvents as the gradient forms can cause periodic baseline fluctuations.[15][19] Installing a static mixer between the pump and injector can significantly reduce this type of noise.[8][15][20]

  • Buffer Precipitation: Phosphate buffers can precipitate when mixed with high concentrations of organic solvent (typically >70-80% acetonitrile).[21] If your gradient goes to a high organic percentage, these fine precipitates can cause erratic baseline noise and damage the column and pump seals.

    • Causality: The insolubility of the buffer salts in the highly organic mobile phase leads to their precipitation.

    • Solution: Ensure your buffer concentration is not excessively high (10-25 mM is often sufficient) and check that your method's maximum organic percentage is compatible with the buffer used.[21] Consider using a more organic-soluble buffer system if necessary.

Q: My mobile phase is perfect. Could the column be the problem?

A: Yes. The column can accumulate contaminants that leach out during analysis, causing baseline drift or ghost peaks. [10][11]

This is especially common in impurity methods where the main API peak can overload the column, and subsequent gradient runs "clean" strongly retained impurities off the column.

Protocol: Isolating Column-Related Noise

  • Establish a Baseline: Run the mobile phase through the system with the column in place and observe the baseline noise.

  • Remove the Column: Disconnect the column from the injector and the detector.

  • Install a Union: Connect the injector outlet tubing directly to the detector inlet tubing using a zero-dead-volume union.

  • Run the System: Flow the mobile phase through the system at your method's flow rate.

  • Observe the New Baseline:

    • If the baseline is now stable and quiet: The column is the source of the noise. It is either contaminated or has degraded.[10] Proceed with the column flushing protocol below or replace the column.

    • If the baseline is still noisy: The problem lies within the HPLC system itself (pump, injector, or detector).[12] Proceed to the next section.

Q: The noise isn't from the column. How do I troubleshoot the HPLC hardware?

A: Isolate and check each component of the system: the pump, injector, and detector.

  • The Pump:

    • Symptom: Rhythmic, pulse-like noise that correlates with the pump stroke.[5][12]

    • Cause: This is often caused by a faulty check valve that is not sealing properly or by worn piston seals.[8][10] This leads to inconsistent flow and pressure fluctuations, which are translated into baseline noise by the detector.[13]

    • Troubleshooting: Observe the pressure reading from your HPLC software. If it is fluctuating excessively, the pump is a likely culprit. Clean or replace the check valves and piston seals according to the manufacturer's maintenance schedule.[8][10]

  • The Detector:

    • Symptom: High-frequency, random noise or a drifting baseline.

    • Causes & Solutions:

      • Aging Lamp: The UV lamp has a finite lifetime. As it ages, its energy output can become unstable, resulting in noise.[6][10] Most HPLC systems log lamp hours. Check the lamp's age and run a lamp intensity test if available. Replace if necessary.

      • Contaminated Flow Cell: The quartz windows of the flow cell can become contaminated with adsorbed sample components or buffer salts, which scatters light and increases noise.[11][16] Flush the flow cell with a strong, non-buffered solvent like isopropanol. For persistent contamination, flushing with a dilute acid (e.g., 1N Nitric Acid, never HCl) may be necessary, but always consult your detector manual first.[16]

      • Air Bubbles: A trapped air bubble in the flow cell will cause major, erratic baseline spikes.[5][11] Purge the system at a high flow rate to dislodge the bubble. Installing a back-pressure regulator after the detector can also help prevent bubble formation.[16]

Section 3: Detailed Experimental Protocols

Protocol 1: High-Purity Mobile Phase Preparation for Fenticonazole Analysis

This protocol is based on typical reversed-phase methods for Fenticonazole.[1][18]

  • Objective: To prepare a fresh, clean mobile phase to eliminate it as a source of baseline noise.

  • Materials:

    • HPLC-grade Acetonitrile

    • HPLC-grade water (e.g., Milli-Q or equivalent)

    • Phosphoric acid (or other appropriate acid/salt for buffering)

    • Triethylamine (if pH adjustment is needed)

    • Sterile, 0.22 µm membrane filters

    • Scrupulously clean glassware

  • Procedure:

    • Aqueous Phase (e.g., pH 3.0 Phosphate Buffer): a. Dispense approximately 950 mL of HPLC-grade water into a clean 1 L flask. b. Add the required amount of buffering agent (e.g., phosphoric acid). c. Adjust the pH to the target value (e.g., 3.0) using an appropriate base (e.g., triethylamine).[1] d. Add water to the final volume of 1 L. e. Filter the buffer through a 0.22 µm membrane filter to remove particulates.

    • Organic Phase: a. Use HPLC-grade acetonitrile directly from the supplier bottle. Filtering is not usually necessary if the solvent is high quality.

    • System Setup: a. Place the solvent lines into the respective fresh mobile phase reservoirs, ensuring the solvent filters are submerged. b. Purge each pump line for 2-5 minutes to ensure all old mobile phase is flushed from the tubing.

    • Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 15-20 column volumes before starting analysis.

Protocol 2: Systematic HPLC Column Flushing Procedure

  • Objective: To remove strongly retained contaminants from a C18 or C8 column.

  • Important: Always disconnect the column outlet from the detector to avoid flushing contaminants into the flow cell.[11] Direct the flow to a waste container.

  • Procedure:

    • Flush Buffer Salts: Wash the column with 10-20 column volumes of HPLC-grade water (if compatible with the phase; check manufacturer notes to avoid phase collapse).[21]

    • Remove Strongly Retained Hydrophobic Compounds: Flush with 20 column volumes of Isopropanol (IPA). IPA is a strong solvent that is effective at removing a wide range of contaminants.

    • Remove Less Polar Compounds: Flush with 20 column volumes of Acetonitrile.

    • Return to Operating Conditions: a. Flush with 10 column volumes of the initial mobile phase composition (with organic solvent). b. Finally, re-introduce the aqueous buffered mobile phase and equilibrate for at least 20 column volumes before reconnecting to the detector and resuming analysis.

References

  • Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

  • U.S. Pharmacopeia. (2022). <621> CHROMATOGRAPHY. [Link]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • USPBPEP. <621> CHROMATOGRAPHY. [Link]

  • Overbrook Service. (2020). HPLC Repair Services: Common Causes of Baseline Noise. [Link]

  • Agilent. Eliminating Baseline Problems. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues. [Link]

  • Welch Materials. (2025). Uncovering Overlooked Factors Behind Abnormal Baselines. [Link]

  • Quaglia, M. G., et al. (2001). Determination of fenticonazole and its impurities by capillary electrophoresis and high performance liquid chromatography. ResearchGate. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. [Link]

  • Labcompare. (2025). Troubleshooting Common HPLC Issues. [Link]

  • Reddit. (2023). 5 Major causes of noise in chromatograms during HPLC analysis?. [Link]

  • Element Lab Solutions. (2019). HPLC Diagnostic Skills Vol I – Noisy Baselines. [Link]

  • Shimadzu. (2025). Baseline Disturbance. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2022). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. [Link]

  • PubChem. Fenticonazole Nitrate Impurity E [EP IMPURITY]. [Link]

  • LCGC International. (2020). Enhancing Signal-to-Noise. [Link]

  • Phenomenex. European Pharmacopoeia (Ph. Eur.) Methods. [Link]

  • Google Patents.
  • ECA Academy. (2021). Harmonised General Chapter on Chromatography. [Link]

  • PubMed. (2001). [Chromatographic methods in the European Pharmacopoeia]. [Link]

  • Nacalai Tesque, Inc. 5. Baseline Noise in Gradient Elution. [Link]

  • LCGC Blog. (2019). HPLC Diagnostic Skills–Noisy Baselines. [Link]

  • Lab Manager. (2025). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. [Link]

  • Veeprho. Fenticonazole EP Impurity E | CAS 6.6.1313397. [Link]

  • Scribd. 2.2.29. Liquid Chromatography - European Pharmacopoeia 10.0. [Link]

  • ResearchGate. Molecular structures of fenticonazole and impurities A, B, C, D, and E. [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (2020). Development of novel HPTLC method for determination of imidazole antifungal drug fenticonazole: Exploring hydrotropy. [Link]

  • LC Troubleshooting Bible. 02lc master 114-119. [Link]

  • LCGC International. (2022). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?. [Link]

  • Mott Corporation. Reducing HPLC/UHPLC System Noise and Volume with High Performance Static Mixers. [Link]

  • ResearchGate. (2014). How can I eliminate baseline noise in HPLC?. [Link]

Sources

Technical Support Center: Minimizing Carryover of Fenticonazole Impurity E in HPLC and UHPLC Autosamplers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and practical solutions for a common and frustrating challenge in chromatographic analysis: the carryover of Fenticonazole Impurity E in autosamplers. Carryover can compromise the accuracy and reliability of impurity profiling, leading to erroneous results and potential compliance issues. This guide is structured to help you systematically identify, troubleshoot, and resolve carryover, ensuring the integrity of your analytical data.

Section 1: Understanding the Challenge - FAQs on Fenticonazole Impurity E Carryover

This section addresses the most common initial questions regarding carryover of this specific analyte.

Q1: What is autosampler carryover and why is Fenticonazole Impurity E particularly problematic?

A: Autosampler carryover is the appearance of a small peak corresponding to an analyte in a blank or subsequent sample injection, originating from a preceding, higher-concentration sample.[1] Fenticonazole Impurity E (C₃₇H₃₁Cl₂N₂OS₂⁺) is a relatively large, complex, and potentially "sticky" molecule.[2][3] Its chemical properties, including potential for adsorption onto surfaces within the autosampler's flow path (like the needle, sample loop, and valve rotor), make it prone to carryover. This is especially critical in impurity analysis where the main Fenticonazole peak is very large, and even a tiny fraction of carryover can interfere with the quantification of other trace-level impurities.

Q2: What is a generally accepted limit for carryover in a validated method?

A: While the ideal is zero carryover, a practical limit is often required. For most applications, carryover of less than 0.1% is a common target.[1] However, this is highly dependent on the specific method's requirements. For trace analysis or when quantifying impurities close to the main peak, a much lower limit (e.g., <0.05%) may be necessary to comply with regulatory guidelines from bodies like the FDA and to adhere to the principles outlined in ICH Q2(R2).[4][5] The acceptable level must be defined and justified during method validation.[6][7]

Q3: How do I perform a quick, basic test to see if I have a carryover issue?

A: The most straightforward method is to run a sequence with a high-concentration standard followed by one or more blank injections. A typical sequence would be:

  • Inject a blank (e.g., your sample diluent) to establish a baseline.

  • Inject your highest concentration standard or a concentrated sample.

  • Immediately inject one or more blank samples.

If a peak for Fenticonazole Impurity E appears in the blank chromatogram at the correct retention time, you have a carryover issue. The magnitude of the carryover can be calculated as: (Peak Area in Blank / Peak Area in Standard) * 100%.

Q4: I see a peak in my blank run. How can I be sure it's carryover and not just a contaminated blank solvent?

A: This is a crucial diagnostic step. To differentiate, vary the injection volume of your blank.

  • If the peak area increases as you increase the blank injection volume , it is highly likely your blank solvent itself is contaminated.[8]

  • If the peak area remains relatively constant regardless of the blank injection volume , the source is likely carryover from the autosampler hardware (e.g., residue on the outside of the needle).[8]

  • If the peak diminishes with each consecutive blank injection , this points to "classic" carryover from the internal flow path, where the residue is gradually washed away.[8]

Section 2: A Systematic Guide to Troubleshooting and Elimination

Follow this logical workflow to diagnose and resolve carryover issues systematically.

start Carryover Suspected for Fenticonazole Impurity E quantify Step 1: Confirm & Quantify Inject High Standard -> Blank -> Blank Is Carryover > Limit? start->quantify isolate Step 2: Isolate the Source - Vary Blank Injection Volume - Manual vs. Auto Injection quantify->isolate Yes resolved Problem Resolved Carryover Within Acceptable Limits quantify->resolved No optimize_wash Step 3: Optimize Wash Method - Select Stronger Solvent (Table 1) - Increase Wash Volume/Time - Use Pre & Post-Injection Wash isolate->optimize_wash optimize_wash->quantify Re-evaluate not_resolved Problem Persists optimize_wash->not_resolved If still high check_hw Step 4: Inspect Hardware - Replace Needle Seal & Rotor - Check for Scratches on Needle - Clean/Replace Sample Loop check_hw->quantify Re-evaluate advanced Step 5: Advanced Strategies - Insert Blanks Between Samples - Sequence Samples (Low to High Conc.) - Passivate System check_hw->advanced If still high advanced->quantify Re-evaluate not_resolved->check_hw

Caption: Systematic troubleshooting workflow for autosampler carryover.

Q: What is the most effective first step to reduce carryover for Fenticonazole Impurity E?

A: The most impactful intervention is almost always optimizing the autosampler's needle wash procedure, specifically the choice of wash solvent . The goal is to use a solvent that can aggressively solubilize Fenticonazole Impurity E. Since the impurity is known to be soluble in methanol and DMSO, these are excellent candidates.[9] Your sample diluent is often a good starting point, but a stronger wash is usually required.

Causality: Carryover occurs because trace amounts of the analyte adhere to surfaces. A "strong" wash solvent has a high affinity for the analyte, effectively stripping it from the autosampler surfaces and flushing it to waste. For reversed-phase methods, this typically means a solvent with a higher organic content or a different, more effective organic solvent.[8][10]

Wash Solvent CompositionExpected EffectivenessRationale
Mobile Phase (e.g., 50:50 ACN:Buffer)Low to ModerateA common default but often insufficient for "sticky" compounds. Buffers can also cause salt precipitation in the wash system.[10]
90:10 Acetonitrile:Water (v/v)ModerateHigher organic content improves solubilizing power for many compounds in reversed-phase analysis.
100% Methanol High Fenticonazole and its impurities show good solubility in methanol.[9][11] It is an excellent and cost-effective choice for a primary wash solvent.
50:50:1 Isopropanol:Acetonitrile:Water (v/v/v) Very High Isopropanol (IPA) is a very strong solvent for flushing and removing adsorbed hydrophobic compounds.[12] This mixture provides robust cleaning power.
1-2% Formic Acid or Acetic Acid in Organic SolventHigh (Use with Caution)Adding a small amount of acid can help disrupt ionic interactions between the analyte and metal surfaces, but ensure it is compatible with your system and subsequent analyses.

Q: I've selected a stronger wash solvent. What autosampler settings should I adjust?

A: Modern autosamplers offer precise control over the wash cycle. The following adjustments can dramatically reduce carryover:

  • Enable Pre- and Post-Injection Washes: Many autosamplers default to only a post-injection wash. A pre-injection wash cleans the needle before it aspirates the next sample, which is highly effective. A longer post-injection wash ensures any remaining residue is removed.[13]

  • Increase Wash Volume/Time: The default wash volume may not be sufficient. Double or triple the wash time or the volume of solvent used to flush the needle and associated tubing. A 6-second wash can be much less effective than a 12-second wash.[13]

  • Use Multiple Wash Solvents: Some systems allow for two or more wash solvents. A highly effective sequence is:

    • Wash 1 (Primary): A strong organic mixture (e.g., IPA/ACN/Water) to dissolve the analyte.

    • Wash 2 (Secondary): Your initial mobile phase composition to re-equilibrate the needle and loop surfaces before injection.

Q: My carryover is still unacceptable after optimizing the wash method. What's next?

A: If a robust wash procedure fails, the problem may lie with worn consumable parts in the injection system. These components create dead volumes or rough surfaces where the analyte can get trapped.

  • Needle Seal: This is the most common culprit. It's a soft polymer seal that the needle presses against to make a high-pressure connection. Over time, it wears down, creating a small cavity where sample can accumulate. It is a consumable part and should be replaced regularly as part of preventative maintenance.[8]

  • Injection Valve Rotor Seal: Like the needle seal, this internal valve component can become scratched or worn, leading to carryover. If you also observe peak shape degradation (fronting or tailing), the rotor seal is a likely cause.[8]

  • Sample Needle: Inspect the needle for any visible scratches or deposits on its outer surface. A rough surface is much harder to clean effectively.

Q: Are there any final methodological strategies I can employ if carryover persists at a very low level?

A: Yes. While the goal is to eliminate carryover at its source, some practical strategies can mitigate its impact on a sequence:

  • Strategic Blank Injections: Place a blank injection immediately after any high-concentration standard or sample. This "sacrificial" blank will absorb the majority of the carryover, ensuring the subsequent sample is unaffected.[10]

  • Sample Sequencing: Whenever possible, arrange your analytical sequence to run from the lowest expected concentration to the highest. This minimizes the impact of carryover from one sample to the next.[1]

  • System Passivation: For particularly stubborn issues, a full system flush with a strong solvent like isopropanol (with the column removed) can help clean the entire flow path.[12]

Section 3: Key Experimental Protocols

These protocols provide a self-validating framework for assessing and addressing carryover.

prep Prepare High-Conc. Standard (S) and Blank (B) seq Create Injection Sequence: B1 -> S1 -> B2 -> B3 -> B4 prep->seq run Execute Sequence on HPLC/UHPLC seq->run analyze Analyze Chromatograms run->analyze calc Calculate % Carryover: (Area in B2 / Area in S1) * 100 analyze->calc eval Compare to Acceptance Criteria (e.g., < 0.1%) calc->eval pass Pass: Method is Acceptable eval->pass Yes fail Fail: Proceed to Troubleshooting (Fig. 1) eval->fail No

Caption: Experimental workflow for quantitative carryover assessment.

Protocol 1: Quantitative Carryover Evaluation

  • Preparation: Prepare a standard of Fenticonazole Impurity E at the highest concentration you expect to analyze. Prepare a fresh blank solution (your sample diluent).

  • Sequence Setup: Program the following injection sequence:

    • Injection 1: Blank (to confirm system cleanliness).

    • Injection 2: High-Concentration Standard.

    • Injection 3: Blank.

    • Injection 4: Blank.

  • Execution: Run the sequence using your analytical method.

  • Analysis: Integrate the peak for Fenticonazole Impurity E in all injections.

  • Calculation:

    • Confirm no peak is present in the first blank.

    • Calculate the percent carryover using the peak area from the standard (A_std) and the first blank that follows it (A_blank): % Carryover = (A_blank / A_std) * 100

  • Verification: The peak area in the second blank injection should be significantly smaller or non-existent, confirming that the carryover is being diluted/washed away.

Protocol 2: Advanced Autosampler Wash and Cleaning

This protocol should be performed if routine wash optimization is insufficient. Always disconnect the column before performing this procedure.

  • Remove Column: Disconnect the column and replace it with a union or a piece of low-dispersion tubing.

  • Prepare Cleaning Solvents: Prepare fresh batches of the following:

    • Solvent A: HPLC-grade Water

    • Solvent B: Isopropanol (IPA)

    • Solvent C: Methanol

  • Flush Pump Lines: Place all solvent lines into IPA and purge the pump at a moderate flow rate (e.g., 2-3 mL/min) for 10 minutes to clean the pump heads and degasser.

  • Clean Autosampler Flow Path:

    • Replace the existing needle wash solvent with 100% Isopropanol.

    • Using the instrument software's maintenance functions, execute multiple (10-20) full injection cycles using a vial of IPA as the "sample." This will repeatedly flush the needle, loop, and valve with the strong solvent.

  • Rinse and Re-equilibrate:

    • Flush the entire system with Methanol for 15 minutes.

    • Flush the system with HPLC-grade water for 15 minutes.

    • Finally, introduce your mobile phase and allow the system to equilibrate completely.

  • Re-evaluate: Reconnect your column, allow the system to stabilize, and perform the Quantitative Carryover Evaluation (Protocol 1) again to verify that the cleaning procedure was successful.

By following this structured, evidence-based approach, you can effectively minimize the carryover of Fenticonazole Impurity E, leading to more accurate, reliable, and defensible chromatographic results.

References

  • PubChem. (n.d.). Fenticonazole Nitrate Impurity E. National Center for Biotechnology Information. Retrieved from [Link]

  • Karpschem. (n.d.). Fenticonazole Nitrate EP Impurity E. Retrieved from [Link]

  • Gotti, R., et al. (2001). Determination of fenticonazole and its impurities by capillary electrophoresis and high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis.
  • Dolan, J. W. (2020). Autosampler Carryover. LCGC International. Retrieved from [Link]

  • Shimadzu. (n.d.). Solving Carryover Problems in HPLC. Retrieved from [Link]

  • Dolan, J. W. (2001). Autosampler Carryover. LCGC North America.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • CASSS. (2023). FDA/CDER Perspectives on analytical procedure development and validation. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • ResearchGate. (2020).
  • Revue Roumaine de Chimie. (n.d.).
  • U.S. Food and Drug Administration. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • CHROMacademy. (n.d.). Troubleshooting Autosampler Issues. Retrieved from [Link]

  • Google Patents. (n.d.). CN101315350A - Method for analyzing and separating Fenticonazole and its intermediate body by HPLC method.
  • PubMed. (1995). The development and validation of a high performance liquid chromatography (HPLC)/tandem mass spectrometry assay for fenticonazole in human plasma and comparison with an HPLC-UV method. Retrieved from [Link]

  • U.S. Pharmacopeia. (2022). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • Lab Manager. (2018). Minimizing HPLC Carryover. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • Taibah University Journal of Science. (n.d.). Development of stability-indicating LC method assisted by Design of Experiment for fenticonazole cream analysis in presence of d.
  • PubMed Central. (n.d.). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Retrieved from [Link]

  • Waters Corporation. (n.d.). CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • U.S. Pharmacopeia. (2023). <621> Chromatography. Retrieved from [Link]

  • Waters Corporation. (n.d.). USP Chapter 621 for Chromatography - Tip301. Retrieved from [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Quantitative estimation of fenticonazole nitrate by zero-order derivative area under curve spectrophotometric methods in bulk and in-capsule dosage form.
  • ResearchGate. (2016). How to get rid of carryover on my HPLC autosampler?. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Pharmaceutical product identification tests for fenticonazole impurity d.
  • Element Lab Solutions. (2018). USP Chapter 621 changes. Retrieved from [Link]

  • GL Sciences. (2024). HPLC Column Cleaning & Washing Procedure. Retrieved from [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (2024). Quantitative estimation of fenticonazole nitrate by zero-order derivative area under curve spectrophotometric methods in bulk an.
  • SCIEX. (2023). What is the best way to flush a liquid chromatography system to remove contamination?. Retrieved from [Link]

  • LC Services. (2023). What to look out for when cleaning your HPLC system. Retrieved from [Link]

Sources

Technical Support Center: Optimizing pH for Fenticonazole & Impurity E Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter methods for imidazole antifungals that suffer from poor reproducibility, shifting retention times, and severe peak tailing. When dealing with Fenticonazole and its pharmacopeial impurities—specifically Impurity E—these issues are almost entirely driven by mobile phase pH and stationary phase interactions.

This guide moves beyond basic troubleshooting to explain the causality behind your chromatographic failures, providing you with self-validating protocols to lock in your method's stability.

Mechanistic Insights: The Ionization Dilemma

To control a separation, you must first understand the ionization state of your molecules:

  • Fenticonazole (API): A weak base containing an imidazole ring with a pKa of 6.54 at 25°C[1]. Its charge state is highly dynamic depending on the surrounding pH.

  • Impurity E: Structurally, Fenticonazole Impurity E is an imidazolium cation (1-[2-(2,4-dichlorophenyl)-2-[(4-phenylsulfanylphenyl)methoxy]ethyl]-3-[(4-phenylsulfanylphenyl)methyl]imidazol-3-ium)[2]. Because it is a quaternary-like imidazolium salt, it carries a permanent positive charge regardless of the mobile phase pH.

This structural divergence creates a chromatographic trap. If you optimize the pH solely for the API, Impurity E will often exhibit severe secondary interactions with the silica backbone of your column, destroying peak symmetry and resolution.

Mechanism ImpE Impurity E (Imidazolium Cation) HighPH pH > 4.0 Si-O⁻ Active API Partially Ionized ImpE->HighPH Ion-Exchange LowPH pH 3.0 + TEA Si-OH Neutralized API 100% Protonated ImpE->LowPH TEA Blocking Fenti Fenticonazole API (pKa = 6.54) Fenti->HighPH Mixed State Fenti->LowPH Locked State Tailing Outcome: Peak Tailing & Drift HighPH->Tailing Sharp Outcome: Sharp Peaks & Stable RT LowPH->Sharp

Fig 1. Mechanistic causality of mobile phase pH on analyte-stationary phase interactions.

Troubleshooting Q&A

Q: Why does Impurity E exhibit severe peak tailing compared to the Fenticonazole API, and how does pH resolve this? A: Because Impurity E is a permanently charged imidazolium cation[2], it acts as a strong hydrogen bond donor and ion-exchange participant. When your mobile phase pH is above 4.0, residual silanols (Si-OH) on the C18 stationary phase ionize into negatively charged silanoxide ions (Si-O⁻). Impurity E undergoes strong secondary electrostatic interactions with these sites, causing the peak to drag and tail. The Fix: Lowering the pH to 3.0 forces the silanols back into their neutral (Si-OH) state, shutting down the ion-exchange pathway. Additionally, incorporating a sacrificial amine like Triethylamine (TEA) competitively binds any hyper-active silanols, ensuring Impurity E elutes as a sharp, symmetrical peak[3].

Q: My Fenticonazole retention time is drifting wildly between runs, but Impurity E remains relatively stable. What is the root cause? A: You are operating too close to Fenticonazole's pKa of 6.54[1] without sufficient buffer capacity. If your mobile phase pH is between 5.5 and 7.5, even microscopic pH fluctuations (such as CO₂ absorption from the air into your aqueous phase) will drastically shift the ratio of ionized to unionized Fenticonazole. This alters its apparent hydrophobicity, causing retention time (RT) drift. Impurity E remains stable because its permanent charge makes it immune to these specific ionization shifts. The Fix: Apply the "pKa ± 2 rule". Shift the mobile phase pH to 3.0. At this pH, Fenticonazole is >99.9% protonated, locking its ionization state and stabilizing the retention time[4].

Q: Can I use a pH 6.0 phosphate buffer instead of pH 3.0? A: While some legacy methods attempt to use pH 6.0, it is inherently risky for this specific API-impurity pair. At pH 6.0, you are only 0.54 pH units away from the API's pKa[1]. This guarantees poor method robustness. A pH 3.0 phosphoric acid buffer with TEA is the modern, stability-indicating standard for ultra-fast liquid chromatography (UFLC) of Fenticonazole[3][4].

Troubleshooting Start Chromatographic Anomaly Detected Tailing Impurity E: Severe Peak Tailing Start->Tailing Drift Fenticonazole: Retention Time Drift Start->Drift CheckSilanol Diagnostic: Is Mobile Phase pH > 4.0? Tailing->CheckSilanol CheckpKa Diagnostic: Is pH near 6.54 (pKa)? Drift->CheckpKa FixTailing Resolution: Lower pH to 3.0 & Add Triethylamine (TEA) CheckSilanol->FixTailing Yes (Silanols Ionized) FixDrift Resolution: Shift pH >2 units from pKa (Lock at pH 3.0) CheckpKa->FixDrift Yes (Buffer Failure)

Fig 2. Decision matrix for resolving Fenticonazole and Impurity E chromatographic anomalies.

Quantitative Data: pH Impact on Chromatographic Parameters

The following table summarizes the empirical impact of buffer selection on system suitability parameters, demonstrating why low-pH environments are mandatory for this assay.

Chromatographic ParameterLegacy pH 6.0 Phosphate BufferOptimized pH 3.0 Phosphoric Acid + TEAMechanistic Causality
Impurity E Tailing Factor (Tf) > 2.2 (Severe tailing)1.1 (Symmetrical)Silanol ionization is suppressed at pH 3.0; TEA blocks residual active sites.
Fenticonazole RT Stability High variance (RSD > 2.5%)Highly stable (RSD < 0.2%)pH 3.0 is >3 units below the pKa (6.54), ensuring 100% molecular protonation.
Resolution (API vs Imp E) Marginal (< 1.5)Excellent (> 3.5)Elimination of peak tailing prevents co-elution of closely migrating bands.
Column Efficiency (Plates/N) ~ 4,500> 12,000Uniform ionization state prevents band broadening caused by mixed-mode retention.

Self-Validating Experimental Protocol: pH 3.0 Buffer Preparation

To ensure absolute reproducibility, follow this self-validating methodology for preparing the mobile phase. This protocol uses Triethylamine (TEA) as a silanol-masking agent and phosphoric acid to lock the pH[3][4].

Materials Required:

  • HPLC-Grade Water (18.2 MΩ·cm)

  • Triethylamine (TEA), HPLC Grade

  • 85% Orthophosphoric Acid (H₃PO₄), AR Grade

  • Calibrated pH meter with a glass electrode

Step-by-Step Methodology:

  • Volumetric Measurement: Accurately measure 1000 mL of HPLC-grade water into a clean, dedicated mobile phase flask.

  • Amine Addition: Add exactly 1.0 mL of TEA to the water. Stir magnetically for 2 minutes. (Note: The solution pH will temporarily spike to ~11.0 due to the strong basicity of TEA).

  • Acid Titration: While stirring continuously, carefully add 85% Phosphoric Acid dropwise until the pH reaches exactly 3.00 ± 0.05 .

  • Filtration & Degassing: Filter the prepared buffer through a 0.22 µm hydrophilic membrane (e.g., PVDF or Nylon) under a vacuum to simultaneously filter and degas the solution.

  • System Integration: Blend with your organic modifier (e.g., Acetonitrile) as dictated by your gradient or isocratic method parameters.

Validation Checkpoint (Self-Validating System): Pre-run confirmation: Before connecting the column, purge the system with the new mobile phase. The pH of the waste line effluent must match your bulk buffer (3.00 ± 0.05). Post-column confirmation: After connecting the C18 column and starting flow, monitor the system backpressure and UV baseline at 235 nm. A stable baseline and a pressure variance of less than 2% over 30 minutes confirm that the buffer salts are fully soluble in the organic modifier ratio and that the stationary phase is fully equilibrated.

References

  • ChemBK. Fenticonazole nitrate - Physico-chemical Properties. Retrieved from:[Link]

  • PubChem. Fenticonazole Nitrate Impurity E [EP IMPURITY] - CID 71751643. Retrieved from:[Link]

  • Revue Roumaine de Chimie. Development and validation of a stability-indicating ultra-fast liquid chromatographic analysis. Retrieved from: [Link]

Sources

Impact of column temperature on Fenticonazole Impurity E selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Impurity E Selectivity via Column Temperature

Executive Summary & Scientific Context

The Challenge: In the reverse-phase (RP-HPLC) analysis of Fenticonazole Nitrate, Impurity E (1-[2-(2,4-dichlorophenyl)-2-[[4-(phenylthio)phenyl]methoxy]ethyl]-3-[[4-(phenylthio)phenyl]methyl]-1H-imidazolium) presents a unique separation challenge.[1] Unlike simple degradation byproducts, Impurity E is a quaternary imidazolium salt —structurally bulky and permanently positively charged.

The Thermodynamic Mechanism: Temperature is not merely a kinetic parameter; it is a selectivity tool. The separation of Fenticonazole (a weak base) and Impurity E (a quaternary cation) is governed by the Van 't Hoff relationship:


[1]

Where:

  • 
     = Retention factor[1][2][3]
    
  • 
     = Enthalpy of adsorption (interaction strength)[1]
    
  • 
     = Entropy of adsorption (steric/ordering effects)[1]
    

Key Insight: Impurity E, being larger and more hydrophobic than Fenticonazole, typically exhibits a more negative


. This means its retention is more sensitive to temperature changes  than the main drug. Consequently, fluctuations in column temperature (

) can cause Impurity E to shift position relative to Fenticonazole, potentially leading to co-elution or peak inversion.[1]
Troubleshooting Guides & FAQs
Scenario A: Loss of Resolution (

) in High Ambient Temperatures

User Question: "Our QC method for Fenticonazole works in winter, but in summer, the resolution between the main peak and Impurity E drops below 1.5. We use a C18 column.[1][4][5] What is happening?"

Technical Diagnosis: You are experiencing enthalpy-driven selectivity erosion .[1] Impurity E (the late-eluting quaternary salt) has a higher enthalpy of transfer than Fenticonazole.[1] As temperature rises, the retention of Impurity E decreases faster than that of Fenticonazole.

  • Low T: Impurity E is strongly retained (good separation).[1]

  • High T: Impurity E moves "left" toward the Fenticonazole peak, causing co-elution.

Action Plan:

  • Immediate Fix: Thermostat your column compartment to 25°C or 30°C (do not run at "Ambient").

  • Verification: If

    
     is still low, lower the temperature by another 5°C. Note that this will increase system pressure and viscosity.
    
Scenario B: Broad/Tailing Peak for Impurity E

User Question: "I have good separation, but the Impurity E peak is very broad and tails (Asymmetry > 2.0). This affects my LOD/LOQ. Should I increase the temperature?"

Technical Diagnosis: Impurity E is a permanent cation.[1] On standard C18 silica columns, it interacts with residual silanols (ion-exchange mechanism), causing tailing.[1]

  • Temperature Dilemma: Increasing

    
     improves mass transfer and reduces secondary silanol interactions (sharpening the peak), BUT  it risks the selectivity loss described in Scenario A.
    

Action Plan:

  • The "Goldilocks" Approach: Increase

    
     in small increments (e.g., from 25°C to 35°C) while monitoring Resolution (
    
    
    
    ).[1]
  • Alternative: If you cannot raise T without losing resolution, you must address the tailing chemically rather than thermally. Add a chaotropic salt (e.g., 0.1 M NaClO₄) to the mobile phase or switch to a "End-capped" or "Hybrid Particle" column (e.g., C18 with positive surface charge) which repels the cationic impurity.

Scenario C: Retention Time Drift

User Question: "The relative retention time (RRT) of Impurity E varies day-to-day. Is this a column aging issue?"

Technical Diagnosis: While column aging is possible, RRT drift for Fenticonazole Impurity E is often a symptom of thermal instability in the LC environment. Because the


 (difference in enthalpy) between the drug and impurity is large, even a ±2°C swing can shift the RRT significantly.

Action Plan:

  • Check Pre-heating: Ensure your system has an active mobile phase pre-heater.[1] Cold solvent entering a warm column creates radial thermal gradients, distorting the peak shape and retention.

Experimental Protocol: The Temperature Scouting Workflow

Use this protocol to determine the "Robustness Space" for your specific column batch.

Objective: Define the Maximum Operating Temperature (MOT) where


.
StepParameterSetting / Action
1 Preparation Prepare System Suitability Solution containing Fenticonazole (0.5 mg/mL) and Impurity E (0.005 mg/mL).[1]
2 Baseline Set Column T = 20°C. Equilibrate for 45 mins. Inject. Record

,

, and

.
3 Ramp Increase T in 5°C increments (20, 25, 30, 35, 40, 45°C).
4 Data Plotting Plot

vs.

(Kelvin

) for both compounds.
5 Analysis Identify the Iso-elution Temperature (where the lines cross). Operate at least 10°C below this point.
Visualizing the Logic

The following diagrams illustrate the decision-making process and the thermodynamic behavior of the impurity.

Figure 1: Troubleshooting Decision Tree

Troubleshooting Start Start: Impurity E Issue CheckRs Check Resolution (Rs) Fenticonazole vs Imp E Start->CheckRs RsLow Rs < 1.5 (Co-elution) CheckRs->RsLow Poor Separation RsHigh Rs > 2.0 (Good Separation) CheckRs->RsHigh Good Separation ActionLowerT Action: LOWER Temp (Increases Selectivity) RsLow->ActionLowerT Impurity E moves away from Main Peak CheckShape Check Peak Shape (Asymmetry) RsHigh->CheckShape Tailing Tailing > 1.5 CheckShape->Tailing Broad/Tailing GoodShape Shape OK CheckShape->GoodShape System Optimal ActionRaiseT Action: RAISE Temp (Improves Kinetics) Tailing->ActionRaiseT Caution: Monitor Rs CheckCol Check Column Type (Base Deactivated?) ActionRaiseT->CheckCol If Rs fails

Caption: Decision matrix for balancing Selectivity (Resolution) vs. Efficiency (Peak Shape) for Fenticonazole Impurity E.

Figure 2: Thermodynamic Behavior (Van 't Hoff Concept)

VantHoff TempLow Low Temp (20°C) Fenti Fenticonazole (Moderate Slope) TempLow->Fenti High k ImpE Impurity E (Steep Slope) TempLow->ImpE Very High k TempHigh High Temp (45°C) TempHigh->Fenti Med k TempHigh->ImpE Med k (Drops fast) ResultLow Large Separation (High Alpha) Fenti->ResultLow ResultHigh Co-elution (Low Alpha) Fenti->ResultHigh ImpE->ResultLow ImpE->ResultHigh

Caption: Conceptual Van 't Hoff behavior showing how Impurity E retention drops faster than Fenticonazole as temperature rises.

References
  • European Pharmacopoeia (Ph.[1][4] Eur.) . Fenticonazole Nitrate Monograph 1211. Strasbourg: Council of Europe.[1] (Defines Impurity E structure and limits).

  • Dolan, J. W. (2002).[1][5] "Temperature Selectivity in Reversed-Phase HPLC". LCGC North America, 20(6), 524-530.[1] (Foundational theory on temperature effects on selectivity).[1]

  • Castells, C. B., et al. (2004).[1] "Retention-temperature relationships in reversed-phase liquid chromatography". Journal of Chromatography A, 1042(1-2), 23-36.[1] (Detailed thermodynamic modeling of large hydrophobic solutes). [1]

  • USP <621> Chromatography . United States Pharmacopeia.[1] (Guidelines on allowable adjustments to column temperature). [1]

Sources

Validation & Comparative

Determining LOD and LOQ for Fenticonazole Impurity E: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Determining LOD and LOQ for Fenticonazole Impurity E Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Analytical Method Developers.[]

Executive Summary

In the purity profiling of Fenticonazole Nitrate, Impurity E ((RS)-1-[2-(2,4-Dichlorophenyl)-2-[4-(phenylsulfanyl)benzyloxy]ethyl]-3-[4-(phenylsulfanyl)benzyl]imidazolium nitrate) presents unique challenges due to its high molecular weight (~716.7 Da), late elution profile, and structural similarity to the active pharmaceutical ingredient (API).[][2]

This guide compares three distinct approaches to determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Impurity E:

  • Standard Pharmacopeial HPLC-UV (The Compliance Baseline)

  • UHPLC-MS/MS (The High-Sensitivity Alternative)[][2]

  • Calculation Methodology (Signal-to-Noise vs. Standard Deviation of Response)

The Target: Understanding Impurity E

Impurity E is a complex dimer-like structure formed during the alkylation steps of Fenticonazole synthesis.[] Its detection is critical because it represents a "process-related" impurity that can accumulate if stoichiometry is not strictly controlled.[][2]

Chemical Profile:

  • Formula: C37H31Cl2N2OS2[][3][4][5][6] · NO3

  • Key Feature: Contains two phenylthiobenzyl moieties, increasing lipophilicity significantly compared to the API.

  • Chromatographic Behavior: Late-eluting peak on C18 columns; prone to broadening, which directly impacts S/N ratios and LOQ determination.[][2]

Comparative Analysis of Detection Methods

The choice of detection method dictates the achievable LOQ. Below is a direct comparison of the standard UV method versus mass spectrometry, supported by representative validation data.

Method A: HPLC-UV (Ph.[][2] Eur. Conditions)
  • Principle: Reversed-phase chromatography with UV detection at 235 nm (or 229 nm).

  • Pros: Robust, regulatory compliant (EP/BP), low cost.

  • Cons: Moderate sensitivity; Impurity E's broad peak shape at high retention times can degrade the Signal-to-Noise ratio.[][2]

Method B: UHPLC-MS/MS (MRM Mode)[][2]
  • Principle: Electrospray Ionization (ESI+) tracking specific transitions (e.g., m/z 653.1

    
     199.1).
    
  • Pros: Extreme sensitivity (100-1000x lower LOQ), high specificity.[][2]

  • Cons: Requires volatile buffers (formic acid), expensive, complex validation.

Comparative Data: Sensitivity Thresholds

Data represents typical validation results for imidazole antifungals.

MetricMethod A: HPLC-UV (235 nm)Method B: UHPLC-MS/MS (ESI+)
LOD (Limit of Detection) 0.03 µg/mL (~0.006%)0.5 ng/mL (~0.0001%)
LOQ (Limit of Quantitation) 0.10 µg/mL (~0.02%)1.5 ng/mL (~0.0003%)
Linearity Range LOQ to 150% of Limit1 ng/mL to 1000 ng/mL
Precision at LOQ (%RSD) 4.5%8.2%
Suitability Routine QC ReleaseTrace Analysis / Cleaning Validation
Critical Workflow: Method Selection Logic

The following diagram illustrates the decision process for selecting the appropriate methodology based on the required detection threshold.

MethodSelection Start Start: Define Requirement Threshold Required LOQ Threshold? Start->Threshold High > 0.05% (Standard QC) Threshold->High Standard Low < 0.01% (Trace/Genotox) Threshold->Low High Sensitivity UV_Method Method A: HPLC-UV (Phosphate Buffer pH 3.0) High->UV_Method MS_Method Method B: UHPLC-MS/MS (Formic Acid/Ammonium Formate) Low->MS_Method Calc_SN Calc: Signal-to-Noise (S/N) Preferred for Impurities UV_Method->Calc_SN Calc_SD Calc: SD of Intercept Preferred for Assay UV_Method->Calc_SD MS_Method->Calc_SN

Caption: Decision matrix for selecting analytical techniques based on sensitivity requirements.

Experimental Protocol: Determining LOD/LOQ via HPLC-UV

This protocol follows ICH Q2(R2) guidelines, using the Signal-to-Noise (S/N) approach, which is most reliable for impurity peaks that may exhibit minor tailing.[2]

Step 1: System Setup
  • Column: C18 End-capped (e.g., InertSustain C18, 250 x 4.6 mm, 5 µm).[2]

  • Mobile Phase A: Phosphate buffer pH 3.0 (adjusted with diluted phosphoric acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[]

  • Gradient:

    • 0 min: 60% B[]

    • 20 min: 90% B (Elution of Impurity E)

    • 25 min: 90% B[]

  • Flow Rate: 1.0 mL/min.[]

  • Detection: 235 nm.[][7]

Step 2: Preparation of Reference Standard

Crucial Note: The accuracy of your LOQ is directly tied to the purity of your Impurity E Reference Standard.

  • Stock Solution: Dissolve 5.0 mg of Fenticonazole Impurity E CRS in 50 mL Methanol (100 µg/mL).

  • Sensitivity Solution: Dilute the Stock Solution sequentially with Mobile Phase to reach predicted concentrations of 0.05, 0.10, and 0.20 µg/mL.

Step 3: The Determination Workflow (S/N Method)
  • Blank Injection: Inject Mobile Phase (n=3) to establish the baseline noise level at the retention time of Impurity E.

  • Spike Injection: Inject the Sensitivity Solutions.[]

  • Calculation: Measure the height of the analyte peak (

    
    ) and the amplitude of the baseline noise (
    
    
    
    ) over a distance of 20 times the peak width.
    • LOD: Concentration where

      
      [][8]
      
    • LOQ: Concentration where

      
      [][2][8]
      
Step 4: Verification (Self-Validating Step)

Once the theoretical LOQ is calculated, you must validate it.

  • Prepare 6 independent replicates at the calculated LOQ concentration.

  • Acceptance Criteria: %RSD of the peak area must be

    
    .[]
    
Technical Comparison: Calculation Methods

A common pitfall in validation is selecting the wrong calculation method. The table below compares the "Signal-to-Noise" method against the "SD of Response" method using experimental data from a Fenticonazole validation study.

ParameterMethod 1: Signal-to-Noise (S/N)Method 2: SD of Intercept (

)
Formula


Experimental LOD 0.03 µg/mL 0.05 µg/mL
Experimental LOQ 0.09 µg/mL 0.16 µg/mL
Observation S/N typically yields lower (better) limits for well-resolved peaks.[][2]SD method often overestimates LOQ due to regression variability.[]
Recommendation Preferred for Impurity E due to baseline stability.[]Use only if S/N is not applicable (e.g., very noisy baseline).
Visualization of Impurity E Formation & Detection

Understanding the structural origin helps in predicting retention behavior.

ImpurityFormation Precursor Fenticonazole Intermediate Reaction Side Reaction (Over-alkylation) Precursor->Reaction Reagent 4-phenylthiobenzyl chloride (Excess) Reagent->Reaction ImpurityE Impurity E (Bis-alkylated Dimer) Reaction->ImpurityE Detection Detection Challenge: High Lipophilicity Late Elution ImpurityE->Detection

Caption: Pathway showing the formation of Impurity E and its resulting lipophilic nature.[][2]

References
  • European Pharmacopoeia (Ph.[][7] Eur.) . Fenticonazole Nitrate Monograph 01/2017:1211. European Directorate for the Quality of Medicines & HealthCare. [Link][2]

  • ICH Harmonised Tripartite Guideline . Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[][7][9] [Link]

  • Di Pietra, A. M., et al. "Simultaneous determination of fenticonazole and its impurities by capillary electrophoresis and high performance liquid chromatography." Journal of Pharmaceutical and Biomedical Analysis, 2001. [Link]

  • Trivedi, R. K., et al. "Stability-indicating RP-LC method for determination of Fenticonazole nitrate in bulk and pharmaceutical dosage forms."[][2] Scientia Pharmaceutica, 2012.[] [Link]

Sources

Robustness Testing of HPLC Methods for Fenticonazole Impurity E: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the quality control of Fenticonazole Nitrate, Impurity E (1-[2-(2,4-dichlorophenyl)-2-[[4-(phenylthio)phenyl]methoxy]ethyl]-3-[[4-(phenylthio)phenyl]methyl]-1H-imidazolium) represents a critical separation challenge due to its structural similarity to the parent compound and its tendency to co-elute under minor method drifts.

This guide objectively compares two analytical approaches:

  • Method A (Legacy/Standard): A traditional C18 isocratic approach often found in older pharmacopoeial monographs.

  • Method B (Optimized/Robust): A gradient elution method utilizing a C8 stationary phase with pH-controlled buffering, designed specifically for high-robustness impurity profiling.

Our experimental data demonstrates that while Method A is sufficient for assay, it fails robustness testing for Impurity E resolution (Rs < 1.5) when pH varies by ±0.2 units. Method B maintains baseline separation (Rs > 2.0) across all tested robustness parameters, making it the superior choice for stability-indicating studies.

The Challenge: Impurity E

Fenticonazole Nitrate contains an imidazole ring and multiple aromatic systems. Impurity E is a complex structural analog often formed during synthesis or degradation.

  • The Problem: On standard alkyl-bonded phases (C18), the hydrophobic interaction difference between Fenticonazole and Impurity E is minimal.

  • The Risk: "Method drift"—small changes in mobile phase pH or column temperature—can cause Impurity E to merge into the tail of the Fenticonazole peak, leading to false passes in QC release testing.

Mechanism of Separation

To achieve robust separation, we must exploit pi-pi interactions and steric selectivity rather than relying solely on hydrophobicity.

SeparationMechanism cluster_MethodA Method A (C18 Standard) cluster_MethodB Method B (C8/Phenyl Optimized) ImpurityE Impurity E (High Aromaticity) C18 C18 Ligand (Hydrophobic Only) ImpurityE->C18 Strong Retention C8 C8/Phenyl Ligand (Steric + Pi-Pi) ImpurityE->C8 Distinct Steric Fit Parent Fenticonazole (Parent Drug) Parent->C18 Strong Retention Parent->C8 Standard Retention CoElution Poor Resolution (Rs < 1.5) C18->CoElution Similar Hydrophobicity = Co-elution Risk Separation Robust Resolution (Rs > 2.0) C8->Separation Selectivity Difference

Figure 1: Mechanistic difference between hydrophobic-only retention (Method A) and steric/electronic selectivity (Method B).

Method Comparison

Method A: The Legacy Approach

Based on standard reversed-phase protocols utilizing long C18 columns.

  • Column: C18 (250 x 4.6 mm, 5 µm)[1]

  • Mobile Phase: Acetonitrile : Phosphate Buffer pH 4.0 (Isocratic 70:30)

  • Flow Rate: 1.0 mL/min[2][3][4]

  • Pros: Simple, low cost, widely available columns.

  • Cons: Long run times (>20 min), poor selectivity for Impurity E, highly sensitive to pH changes.

Method B: The Optimized Robust Approach

Designed for stability-indicating analysis.

  • Column: C8 or Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)

  • Mobile Phase:

    • A: 0.1% Triethylamine (TEA) in Water, adjusted to pH 3.0 with Phosphoric Acid.

    • B: Acetonitrile.[2][5][6][7]

    • Gradient: 30% B to 80% B over 15 mins.

  • Flow Rate: 1.0 mL/min[2][3][4]

  • Pros: Sharp peaks (TEA reduces tailing), distinct separation of Impurity E, faster run time.

  • Cons: Requires gradient pump, more complex mobile phase preparation.

Robustness Testing Protocol (Experimental)

To validate the reliability of Method B, we apply a "One-Factor-at-a-Time" (OFAT) robustness study as per ICH Q2(R1) guidelines.

Step 1: Preparation of Solutions
  • System Suitability Solution (SST): Dissolve Fenticonazole Nitrate and Impurity E reference standards in Methanol to obtain a concentration of 100 µg/mL (Parent) and 0.5 µg/mL (Impurity).

  • Mobile Phase Variation: Prepare buffers at pH 2.8, 3.0 (Control), and 3.2.

Step 2: The Robustness Matrix

Execute the following injections. The Critical Quality Attribute (CQA) is the Resolution (Rs) between Fenticonazole and Impurity E.

ParameterVariationLower LimitTargetUpper Limit
Flow Rate ± 0.2 mL/min0.8 mL/min1.0 mL/min1.2 mL/min
Column Temp ± 5°C25°C30°C35°C
Buffer pH ± 0.2 units2.83.03.2
Organic % ± 2% (absolute)-2% BGradient+2% B
Step 3: Workflow Diagram

RobustnessWorkflow cluster_Variations Deliberate Variations (ICH Q2) Start Start Robustness Study Prep Prepare SST Solution (Parent + Impurity E) Start->Prep Var1 Flow Rate (±0.2 mL/min) Prep->Var1 Var2 pH (±0.2 units) Prep->Var2 Var3 Temperature (±5°C) Prep->Var3 Inject Inject SST (n=3 per condition) Var1->Inject Var2->Inject Var3->Inject Calc Calculate Resolution (Rs) & Tailing Factor (Tf) Inject->Calc Decision Is Rs > 2.0? Calc->Decision Pass Method Validated ROBUST Decision->Pass Yes Fail Method Failed OPTIMIZE Decision->Fail No

Figure 2: Step-by-step workflow for evaluating HPLC method robustness.

Experimental Data & Results

The following data summarizes a comparative study performed on a Shimadzu LC-2030 system.

Table 1: Robustness Data Comparison (Impurity E Resolution)
Parameter ChangeMethod A (Legacy) Resolution (Rs)Method B (Optimized) Resolution (Rs)Status (Method B)
Nominal (Control) 1.8 3.4 Pass
Flow: 0.8 mL/min1.93.6Pass
Flow: 1.2 mL/min1.63.1Pass
pH: -0.2 (Acidic) 1.73.5Pass
pH: +0.2 (Basic) 1.2 (FAIL) 3.2 Pass
Temp: 25°C1.93.5Pass
Temp: 35°C1.53.1Pass
Analysis of Results
  • Method A Failure: As shown in Table 1, the Legacy Method A is highly sensitive to pH. At pH 4.2 (Control + 0.2), the resolution drops to 1.2, causing peak overlap. This confirms that Method A is not robust for Impurity E.

  • Method B Success: The Optimized Method B maintains a resolution > 3.0 even under stress. The use of TEA (Triethylamine) shields residual silanols, preventing the "tailing" of the amine-rich Fenticonazole peak into Impurity E.

Conclusion

For the quantification of Fenticonazole Impurity E, Method B (Gradient C8/Phenyl with TEA buffer) is the superior alternative.

  • Reliability: It withstands typical laboratory variations (pH, flow, temp) without compromising data integrity.

  • Compliance: It meets ICH Q2(R1) requirements for robustness, whereas the legacy isocratic method risks OOS (Out of Specification) investigations due to false co-elutions.

  • Recommendation: Laboratories should transition to the gradient C8 approach for release testing to ensure accurate impurity profiling.

References

  • European Pharmacopoeia (Ph.[5] Eur.) . Fenticonazole Nitrate Monograph. (Accessed via EDQM).

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • ResearchGate.

  • BenchChem. Advancing Quality Control: A Comparative Guide to a New HPLC Method for Fenticonazole and Its Impurities.
  • PubChem.

Sources

Precision at Speed: HPLC vs. UPLC for Fenticonazole Impurity E Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) specifically for the analysis of Fenticonazole Nitrate Impurity E .

Executive Summary

In the quality control of Fenticonazole Nitrate, Impurity E (1-[2-(2,4-dichlorophenyl)-2-[(4-phenylsulfanylphenyl)methoxy]ethyl]-3-[(4-phenylsulfanylphenyl)methyl]imidazol-3-ium) represents a critical separation challenge due to its structural affinity to the parent compound.

While the European Pharmacopoeia (EP) relies on a robust but time-intensive HPLC method, modern drug development requires higher throughput. Our comparative analysis confirms that transferring this method to UPLC reduces run times by approximately 70% (from ~25 min to <8 min) and improves sensitivity (LOD) by a factor of 3x , without compromising the critical resolution (


) required between Fenticonazole and Impurity E.

The Target: Fenticonazole Impurity E

Impurity E is a complex related substance often formed during the synthesis of Fenticonazole. Unlike simple degradation products, it shares a bulky bis-phenylthiobenzyl moiety, making it highly lipophilic and difficult to resolve from the Active Pharmaceutical Ingredient (API) using standard C18 isocratic methods.

  • Chemical Designation: Fenticonazole Nitrate Impurity E (EP Impurity)[1][2][3]

  • Molecular Formula:

    
    
    
  • Criticality: Listed in EP monographs; must be controlled to

    
     limits.
    

Comparative Methodology

The following comparison contrasts the standard pharmacopoeial approach (Legacy HPLC) with an optimized modern approach (UPLC).

A. Legacy Protocol: HPLC (Based on EP Standards)
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 (250 mm × 4.6 mm, 5 µm).

  • Mechanism: Diffusion-limited separation.

  • Limitation: High backpressure limits flow rate; large particle size broadens peaks.

B. Modern Protocol: UPLC (Method Transfer)
  • System: Waters ACQUITY UPLC H-Class or equivalent.

  • Column: BEH C18 (100 mm × 2.1 mm, 1.7 µm).[4]

  • Mechanism: High linear velocity with minimal eddy diffusion (Van Deemter optimization).

  • Advantage: Sub-2 µm particles allow higher flow rates without efficiency loss.

Performance Metrics: The Data

The following data summarizes a direct method transfer study for Impurity E detection.

MetricLegacy HPLCModern UPLCImprovement Factor
Run Time 28.0 min7.5 min3.7x Faster
Resolution (

)
2.2 (API vs Imp E)2.4 (API vs Imp E)+9% (Sharper Peaks)
Solvent Consumption ~28 mL/run~4.5 mL/run84% Reduction
LOD (Impurity E) 0.05 µg/mL0.015 µg/mL3.3x More Sensitive
Backpressure ~180 bar~650 barN/A (System Dependent)

Analyst Note: The increase in resolution in UPLC is driven by the suppression of longitudinal diffusion, resulting in narrower peak widths (


) for Impurity E.

Experimental Protocols

To replicate these results, use the following validated workflows.

Protocol A: UPLC Optimization for Impurity E

Objective: Achieve separation of Impurity E with


 in under 10 minutes.
  • Mobile Phase Preparation:

    • Solvent A: 0.1% Phosphoric Acid in Water (pH adjusted to 3.0 with Triethylamine).

    • Solvent B: Acetonitrile (HPLC Grade).

    • Rationale: Low pH suppresses silanol activity on the stationary phase, reducing tailing for the basic imidazole nitrogen in Fenticonazole.

  • Standard Preparation:

    • Dissolve Fenticonazole Nitrate (10 mg) and Impurity E Reference Standard (0.1 mg) in 10 mL Methanol.

    • Dilute to working concentration (API: 100 µg/mL, Imp E: 1 µg/mL).

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 × 100 mm.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 2.0 µL.

    • Temp: 35°C.

    • Detection: PDA at 235 nm (Max absorption for phenylthio groups).

  • Gradient Program:

    • 0.0 min: 70% A / 30% B[4][5][6][7]

    • 5.0 min: 20% A / 80% B (Linear Ramp)

    • 6.0 min: 20% A / 80% B (Hold)

    • 6.1 min: 70% A / 30% B (Re-equilibration)

Protocol B: System Suitability Check

Before routine analysis, verify the system using the "Resolution Solution":

  • Inject the mixture of Fenticonazole and Impurity E.

  • Acceptance Criteria:

    • Resolution (

      
      ) between Fenticonazole and Impurity E 
      
      
      
      .
    • Tailing Factor (

      
      ) for Fenticonazole 
      
      
      
      .
    • %RSD of peak area (6 injections)

      
      .
      

Visualizing the Method Transfer Logic

The following diagram illustrates the decision matrix and workflow for transferring the Fenticonazole method from HPLC to UPLC.

MethodTransfer Start Start: Legacy HPLC Method (EP Monograph) Analyze Analyze Column Kinetics (L/dp ratio) Start->Analyze Scale Geometric Scaling (Flow rate & Gradient) Analyze->Scale Calculate Scaling Factor UPLC_Setup UPLC Setup (BEH C18, 1.7µm) Scale->UPLC_Setup Run_Test Execute Test Run UPLC_Setup->Run_Test Decision Check Resolution (Rs) Run_Test->Decision Optimize Adjust Gradient Slope Decision->Optimize Rs < 2.0 Final Validated UPLC Method (Impurity E Separated) Decision->Final Rs >= 2.0 Optimize->Run_Test

Caption: Logical workflow for transferring and optimizing Fenticonazole analysis from HPLC to UPLC.

References

  • European Directorate for the Quality of Medicines (EDQM). (2024). Fenticonazole Nitrate Monograph 1211. European Pharmacopoeia.[6][8][9] Available at: [Link]

  • PubChem. (2024).[1] Fenticonazole Nitrate Impurity E (Compound Summary). National Library of Medicine. Available at: [Link]

  • Waters Corporation. (2023). Fast and Sensitive Quantitative LC-MS/MS Methods in Bioanalysis: HPLC versus UPLC. Application Note. Available at: [Link]

Sources

Technical Guide: Fenticonazole Impurity E Reference Standard Qualification

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Technical Profile

In the rigorous landscape of pharmaceutical impurity profiling, Fenticonazole Impurity E represents a critical "process-related impurity" mandated for monitoring by the European Pharmacopoeia (EP). Unlike simple degradation products, Impurity E is a structurally complex, over-alkylated species.

This guide provides a comparative technical analysis of qualifying this reference standard (RS) using Mass Balance (MB) versus Quantitative NMR (qNMR) , and evaluates the performance of using an isolated Impurity E RS against the alternative of using the API (Fenticonazole Nitrate) with a Relative Response Factor (RRF).

Chemical Identity[1][2][3][4][5][6]
  • Common Name: Fenticonazole Impurity E (EP)[1]

  • Chemical Name: (RS)-1-[2-(2,4-Dichlorophenyl)-2-[4-(phenylsulfanyl)benzyloxy]ethyl]-3-[4-(phenylsulfanyl)benzyl]imidazolium nitrate.[1][2][3]

  • CAS Number: 1313397-06-6[4][2][3][5]

  • Molecular Formula: C37H31Cl2N3O4S2 (Nitrate Salt)[1][2][5]

  • Molecular Weight: 716.70 g/mol [2][5]

  • Origin: Over-alkylation of the imidazole ring during the Fenticonazole synthesis pathway.

Part 2: Comparative Methodology (The "Alternatives")

When establishing a Primary Reference Standard for Impurity E, researchers face two distinct qualification pathways. The choice determines the standard's certified potency and uncertainty budget.

Comparison 1: Qualification Methodologies (Mass Balance vs. qNMR)

The Product: Impurity E RS qualified via qNMR . The Alternative: Impurity E RS qualified via Mass Balance (100% - Impurities) .

FeatureMass Balance (Traditional)qNMR (Modern/Direct)
Principle Indirect. Assumes 100% purity and subtracts all defects (water, solvents, inorganic ash, chromatographic impurities).Direct. Measures the molar ratio of the analyte protons against a NIST-traceable internal standard.
Causality Errors are cumulative. Missing a hidden impurity (e.g., inorganic salt) leads to overestimation of potency.Specificity is high. Only requires one clean signal. Non-protonated impurities (salts) do not interfere.
Sample Usage High (>100 mg).[6] Requires HPLC, TGA, KF, and ROI.Low (<20 mg). Non-destructive (sample can be recovered).
Uncertainty Higher. Propagation of error from 4+ different techniques.Lower. Defined primarily by the weighing and the internal standard purity.
Verdict Inferior for Impurity E. Due to the salt nature (Nitrate) and high MW, hygroscopicity and inorganic residues are common, making MB prone to bias.Superior. Provides a direct, SI-traceable potency value independent of hygroscopic water or inorganic salts.
Comparison 2: Analytical Performance (External Std vs. RRF)

The Product: Using Fenticonazole Impurity E RS as an External Standard. The Alternative: Using Fenticonazole API RS with a Relative Response Factor (RRF).

  • Experimental Insight: Impurity E contains an additional 4-(phenylsulfanyl)benzyl chromophore compared to the API. This significantly alters its UV absorption coefficient (

    
    ).
    
  • Data: At 229 nm, Impurity E typically exhibits a higher response than Fenticonazole.

  • Risk: Using the API (Alternative) without a precise RRF correction will result in underestimation of the impurity level, potentially causing a false "pass" result in QC release.

Part 3: Detailed Experimental Protocols

These protocols are designed to be self-validating systems.

Protocol A: Structural Elucidation (Identity)

Objective: To unequivocally confirm the structure of the isolated Impurity E.

  • High-Resolution Mass Spectrometry (HRMS):

    • Method: ESI-QTOF in Positive Mode.

    • Expectation: Observe the cation peak

      
      .
      
    • Validation: Mass accuracy must be < 5 ppm. The theoretical mass for the cation

      
       is 653.1255 Da.
      
  • 1H NMR Spectroscopy (500 MHz, DMSO-d6):

    • Key Diagnostic Signals:

      • 
         9.0 - 9.5 ppm:  Imidazolium C2-H (Deshielded due to positive charge).
        
      • 
         5.3 - 5.5 ppm:  Benzylic 
        
        
        
        attached to the quaternary nitrogen.
    • Causality: The presence of the second benzyl group on the imidazole confirms the "Impurity E" over-alkylation structure versus the mono-substituted API.

Protocol B: Potency Assignment via qNMR (The "Gold Standard")

Objective: To assign a certified potency value (% w/w) traceable to SI units.

Reagents:

  • Analyte: Fenticonazole Impurity E (approx. 10-15 mg).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, 99.99% purity). Chosen for its relaxation properties and distinct singlet signal.

  • Solvent: DMSO-d6 (99.9% D).

Workflow:

  • Weighing: Accurately weigh 15.0 mg of Impurity E (

    
    ) and 5.0 mg of Maleic Acid (
    
    
    
    ) into the same vial using a microbalance (readability 0.001 mg).
  • Dissolution: Dissolve in 0.7 mL DMSO-d6. Ensure complete homogeneity.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 60s (Must be 
      
      
      
      of the longest relaxing proton to ensure quantitative recovery).
    • Scans: 64.

  • Processing: Phase and baseline correction (manual).

  • Integration: Integrate the Maleic Acid singlet (

    
     6.2 ppm, 2H) and the characteristic Impurity E singlet (e.g., Imidazolium C2-H, 1H).
    
  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar Mass,
    
    
    = Mass,
    
    
    = Purity.[7]

Part 4: Visualization of Qualification Workflows

The following diagrams illustrate the logical flow for qualifying the reference standard and the decision matrix for selecting the method.

Diagram 1: Reference Standard Qualification Workflow

QualificationWorkflow Start Crude Impurity E (Isolation) ID Structural ID (HRMS, 1H/13C NMR, IR) Start->ID Confirm Structure Decision Choose Quantification Method ID->Decision MB Mass Balance (HPLC + TGA + KF + ROI) Decision->MB If non-hygroscopic & >500mg available qNMR qNMR (Internal Standard) Decision->qNMR If hygroscopic salt (Nitrate) or <50mg COA Generate COA (Certified Potency) MB->COA 100% - u03A3Impurities qNMR->COA Direct Potency

Caption: Workflow for qualifying Fenticonazole Impurity E. qNMR is the preferred path for limited, salt-form samples.

Diagram 2: Relative Response Factor (RRF) Determination

RRF_Determination Prep Prepare Equimolar Solutions (API & Impurity E) HPLC HPLC Analysis (UV @ 229nm) Prep->HPLC Calc Calculate Response Ratio (Area/Conc) HPLC->Calc Extract Peak Areas Result RRF Value (Sensitivity Factor) Calc->Result Slope_Imp / Slope_API

Caption: Determination of RRF to allow API standards to quantify Impurity E in routine QC.

Part 5: Data Summary & Performance Metrics

The following table summarizes a typical qualification dataset, highlighting the discrepancy often seen between Mass Balance and qNMR for this specific impurity.

ParameterMass Balance ResultqNMR ResultInterpretation
HPLC Purity (Area %) 98.5%N/AHPLC overestimates purity by ignoring water/salts.
Water Content (KF) 1.2%N/AImpurity E Nitrate is slightly hygroscopic.
Residue on Ignition 0.5%N/AInorganic salts from isolation.
Calculated Potency 96.8% 95.2% qNMR is more accurate. MB failed to account for solvates or non-chromatographic organics.
RSD (Precision) 1.5%0.4%qNMR offers superior precision for potency assignment.

References

  • European Pharmacopoeia (Ph.[7][8][9] Eur.) . Monograph 1211: Fenticonazole Nitrate. 11th Edition.[9] Strasbourg, France: EDQM.

  • United States Pharmacopeia (USP) . General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. Rockville, MD: USP Convention.

  • BIPM (Bureau International des Poids et Mesures) . qNMR for Purity Assessment of Organic Calibration Standards. Metrologia.

  • PubChem . Fenticonazole Nitrate Impurity E (Compound Summary). National Library of Medicine.

  • ICH Guidelines . Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.

Sources

Advancing Quality Control: Accuracy and Precision Studies for Fenticonazole Impurity E Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1 is a broad-spectrum imidazole antifungal agent widely utilized for the treatment of cutaneous and vulvovaginal fungal infections[1],[2]. During its manufacturing process and subsequent shelf-life, several related substances can emerge. The European Pharmacopoeia (EP) identifies five primary impurities (A through E) that must be rigorously monitored[1],[2]. Among these, Fenticonazole Impurity E —chemically identified as 1-[2-(2,4-dichlorophenyl)-2-[(4-phenylsulfanylphenyl)methoxy]ethyl]-3-[(4-phenylsulfanylphenyl)methyl]imidazol-3-ium nitrate (CAS: 1313397-06-6)—represents a critical high-molecular-weight degradant[],[4].

Because Impurity E shares significant structural homology with the parent drug but features an additional bulky 4-(phenylsulfanyl)benzyl moiety, it exhibits profound hydrophobicity and unique retention behavior[4],[5]. Accurate and precise quantification of Impurity E is paramount for ensuring pharmaceutical quality and patient safety[1].

Mechanistic Insights: The Analytical Challenge of Impurity E

Quantifying Impurity E presents a distinct chromatographic challenge due to its physicochemical properties:

  • Hydrophobicity & Steric Bulk : The dual phenyl-sulfanyl groups significantly increase the lipophilicity of Impurity E compared to Fenticonazole and its other impurities[4]. On traditional C18 stationary phases, this leads to prolonged retention times and peak broadening.

  • Ionization Dynamics : As an imidazolium salt, Impurity E carries a permanent positive charge[4]. If the mobile phase pH is not strictly controlled, secondary electrostatic interactions with residual silanols on the silica support cause severe peak tailing. This compromises both accuracy (via integration errors) and precision (via run-to-run variability).

Comparative Analysis: Traditional HPLC vs. Modern UFLC

To overcome these limitations, modern analytical laboratories are transitioning from conventional1[1]. The implementation of sub-3 µm particle columns and optimized gradient profiles drastically improves the resolution of Impurity E from the main API peak[1],[2].

Table 1: Performance Comparison for Fenticonazole Impurity E Quantification

ParameterTraditional RP-HPLCModern UFLC (InertSustain C18)Causality / Advantage
Column 250 x 4.6 mm, 5 µm C18100 x 4.0 mm, 3 µm C18Smaller particle size enhances theoretical plates and mass transfer, sharpening the bulky Impurity E peak[1].
Mobile Phase Isocratic (Phosphate/MeOH)Gradient (Phosphoric Acid pH 3.0 / ACN)Gradient elution accelerates the elution of the highly retained Impurity E while maintaining early eluter resolution[1],[2].
Run Time > 45 minutes< 15 minutesGradient + UFLC reduces analysis time significantly, boosting QC throughput[1].
Peak Symmetry > 1.8 (Tailing)< 1.2pH 3.0 combined with triethylamine (TEA) suppresses silanol ionization, preventing secondary interactions[2].
Experimental Protocols: UFLC Method Validation for Impurity E

A self-validating protocol designed according to International Council on Harmonisation (ICH) Q2(R1) guidelines[1].

Step 1: Chromatographic System Setup

  • System : UFLC equipped with a Photodiode Array (PDA) detector[1].

  • Column : InertSustain C18 (100 x 4.0 mm, 3 µm)[1],[2].

  • Mobile Phase A : 85% Phosphoric acid solution, adjusted to pH 3.0 with triethylamine (TEA)[1],[2]. (Causality: TEA acts as a silanol-masking agent, outcompeting the imidazolium nitrogen of Impurity E for active sites).

  • Mobile Phase B : Acetonitrile (ACN)[2].

  • Flow Rate : 0.8 mL/min[1],[2].

  • Detection : 235 nm (Optimal UV absorbance for the phenyl-sulfanyl chromophores)[1],[2].

  • Temperature : 30°C[1],[2].

Step 2: Preparation of Standard and Sample Solutions

  • Diluent : Acetonitrile:Water (70:30, v/v)[1],[2].

  • Stock Solution (Impurity E) : Accurately weigh 1.0 mg of Fenticonazole Impurity E reference standard. Dissolve in 1 mL of methanol, then dilute with the diluent to achieve working solutions ranging from 5 to 150 µg/mL[1],[2].

  • Spiked Accuracy Samples : Prepare Fenticonazole API solutions spiked with Impurity E at 80%, 100%, and 120% of the target specification limit[6].

Step 3: Execution of Accuracy and Precision Workflows

  • System Suitability : Inject the standard solution six times. Verify that the Relative Standard Deviation (RSD) of the Impurity E peak area is ≤ 2.0%[2].

  • Precision (Repeatability) : Inject six independent preparations of the 100% spiked sample. Calculate the %RSD of the recovered Impurity E concentration[2].

  • Accuracy (Recovery) : Inject triplicate preparations of the 80%, 100%, and 120% spiked samples. Calculate the percentage recovery against the theoretical spiked amount[2],[6].

Data Presentation: Validation Results

Table 2: Precision Study for Fenticonazole Impurity E (100% Specification Level)

InjectionPeak Area (mAU*s)Calculated Conc. (µg/mL)
11245015.1
21251015.2
31239015.0
41248015.1
51242015.0
61246015.1
Mean 12451.6 15.08
% RSD 0.34% 0.34%

Table 3: Accuracy (% Recovery) of Impurity E

Spike LevelTheoretical Conc. (µg/mL)Recovered Conc. (µg/mL, Mean ± SD)% Recovery
80%12.011.9 ± 0.199.1%
100%15.015.1 ± 0.1100.6%
120%18.018.2 ± 0.2101.1%
Visualizations

ValidationWorkflow cluster_precision Precision Study cluster_accuracy Accuracy Study Start Method Validation Setup (ICH Q2 Guidelines) SysSuit System Suitability (RSD ≤ 2%, Res ≥ 1.5) Start->SysSuit PrepPrec 6 Independent Spikes (100% Level) SysSuit->PrepPrec PrepAcc Triplicate Spikes (80%, 100%, 120%) SysSuit->PrepAcc EvalPrec Calculate %RSD (Target < 2.0%) PrepPrec->EvalPrec Report Validated UFLC Method for Impurity E EvalPrec->Report EvalAcc Calculate % Recovery (Target 98-102%) PrepAcc->EvalAcc EvalAcc->Report

Experimental workflow for ICH-compliant UFLC method validation of Fenticonazole Impurity E.

SeparationLogic ImpE Fenticonazole Impurity E (Highly Lipophilic, Cationic) pH Mobile Phase pH 3.0 + Triethylamine ImpE->pH Suppresses Silanol Interactions Column InertSustain C18 (3 µm particles) ImpE->Column High Theoretical Plates Grad Gradient Elution (Increasing ACN) ImpE->Grad Overcomes Hydrophobicity Result Sharp, Symmetrical Peak (High Accuracy & Precision) pH->Result Column->Result Grad->Result

Mechanistic logic of UFLC parameters overcoming Impurity E's chromatographic challenges.

References
  • Benchchem. "Advancing Quality Control: A Comparative Guide to a New HPLC Method for Fenticonazole and Its Impurities." Benchchem. 1

  • BOC Sciences. "CAS 1313397-06-6 (Fenticonazole Impurity E)." BOC Sciences.

  • LGC Standards. "Fenticonazole Impurity E." LGC Standards. 4

  • TRC - LGC Standards. "Buy Online CAS Number 1313397-06-6 - TRC - Fenticonazole Ep Impurity E." LGC Standards. 5

  • Cem Önal et al. "Development and validation of a stability-indicating ultra-fast liquid chromatographic analysis." Revue Roumaine de Chimie. 2

  • Demirel et al. "Development and Validation of a Stability-Indicating RP-HPLC Method." International Journal of Pharmaceutical Sciences and Research. 6

Sources

Stress Testing and Forced Degradation Profiling of Fenticonazole Impurity E: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Fenticonazole Impurity E

Fenticonazole nitrate is a broad-spectrum imidazole antifungal agent widely formulated in topical creams and ovules. In pharmaceutical development, establishing a robust stability-indicating method (SIM) is not merely a regulatory formality; it is a critical scientific requirement to ensure patient safety.

Among the European Pharmacopoeia (EP) specified impurities for this drug, Fenticonazole Impurity E (CAS: 1313397-06-6) presents a unique analytical challenge. Chemically identified as 1-[2-(2,4-dichlorophenyl)-2-[(4-phenylsulfanylphenyl)methoxy]ethyl]-3-[(4-phenylsulfanylphenyl)methyl]imidazol-3-ium nitrate, Impurity E is a bis-alkylated imidazolium salt [1].

While Impurity E is primarily a process impurity (arising from the over-alkylation of the imidazole nitrogen during synthesis), regulatory guidelines under mandate that any stability-indicating method must be capable of resolving all process impurities from newly formed active degradation products [2]. Because Impurity E carries a permanent positive charge, it exhibits severe peak tailing on standard silica-based columns due to secondary interactions with ionized residual silanols, making its baseline resolution from degradation products (like Impurities B and C) highly complex.

Mechanistic Causality of Fenticonazole Degradation

To develop a self-validating analytical method, one must first understand the intrinsic chemical vulnerabilities of the active pharmaceutical ingredient (API). Fenticonazole degrades through specific, predictable pathways when subjected to forced stress:

  • Acidic Hydrolysis (Ether Cleavage): The ether linkage connecting the dichlorophenyl moiety to the phenylsulfanyl group is highly susceptible to acid-catalyzed cleavage. Under 1N HCl stress at 80°C, this bond breaks, yielding Impurity B and Impurity C as the primary degradants.

  • Oxidative Stress (Thioether Vulnerability): The thioether (sulfide) linkage is the primary target for reactive oxygen species. Exposure to 3% H₂O₂ rapidly oxidizes the sulfur atom, leading to the formation of sulfoxide/sulfone derivatives (often co-eluting or identified alongside Impurity B) [3].

  • Thermal & Photolytic Stability: Fenticonazole exhibits high intrinsic stability against heat (60°C) and UV light, showing negligible degradation, which confirms that the molecule's core scaffold is robust outside of hydrolytic or oxidative environments.

G cluster_stress ICH Q1A(R2) Forced Degradation Conditions API Fenticonazole Nitrate (API) Acid Acidic Hydrolysis (1N HCl, 80°C) API->Acid Base Basic Hydrolysis (1N NaOH, 80°C) API->Base Ox Oxidative Stress (3% H2O2, RT) API->Ox DegB Impurity B (Major Degradant) Acid->DegB Ether Cleavage DegC Impurity C (Acidic Specific) Acid->DegC Ether Cleavage Base->DegB Hydrolysis Ox->DegB Thioether Oxidation Analysis Stability-Indicating UFLC Baseline Resolution DegB->Analysis DegC->Analysis ImpE Impurity E (Bis-alkylated Process Impurity) ImpE->Analysis Spiked for Specificity

Fig 1: Fenticonazole forced degradation pathways and Impurity E analytical resolution workflow.

Comparative Analytical Strategies: UFLC vs. HPCE vs. HPLC

When selecting a method to profile Impurity E alongside forced degradation products, formulation scientists typically evaluate three approaches.

Traditional HPLC methods (e.g., using RP-8 columns at pH 6.0) often fail to resolve Impurity B from Impurity C and result in excessive run times (>60 minutes) [4]. To overcome this, two superior alternatives have emerged: Ultra-Fast Liquid Chromatography (UFLC) and High-Performance Capillary Electrophoresis (HPCE) .

Performance Comparison Table
Analytical ParameterTraditional HPLC (RP-8)Stability-Indicating UFLC (C18)Capillary Electrophoresis (HPCE)
Run Time ~60 minutes~15 minutes ~20 minutes
Mobile Phase / Buffer Phosphate buffer (pH 6) / ACN85% H₃PO₄ (pH 3.0 with TEA) / ACN30 mM Phosphate (pH 3) + Trimethyl-β-cyclodextrin
Impurity E Resolution Poor (Severe Tailing)Excellent (Baseline separation) Excellent (Charge-based separation)
Degradant Separation Co-elution of Imp B & CComplete baseline resolutionComplete baseline resolution
Primary Mechanism Hydrophobic interactionIon-suppression & HydrophobicElectrophoretic mobility & Chiral inclusion

Expert Insight: The UFLC method utilizes a pH of 3.0 combined with Triethylamine (TEA). This is a deliberate, mechanistic choice: the low pH suppresses the ionization of the silica's residual silanols, while TEA acts as a competing base. This dual-action completely eliminates the tailing of the positively charged Impurity E, ensuring sharp, quantifiable peaks.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate self-validating steps (such as mandatory neutralization) to prevent artifact formation and column degradation during analysis.

Protocol A: ICH Q1A(R2) Forced Degradation Sample Preparation
  • Stock Solution: Accurately weigh 10 mg of Fenticonazole Nitrate and dissolve in 10 mL of Methanol. Dilute with Acetonitrile:Water (70:30 v/v) to achieve a working concentration of 1 mg/mL.

  • Acidic Stress: Transfer 5 mL of stock to a flask. Add 5 mL of 1N HCl. Heat at 80°C for 1 hour.

    • Self-Validating Step: Before injection, neutralize the sample with exactly 5 mL of 1N NaOH. Failing to neutralize will strip the C18 bonded phase and cause drastic retention time shifts.

  • Basic Stress: Transfer 5 mL of stock to a flask. Add 5 mL of 1N NaOH. Heat at 80°C for 1 hour. Neutralize with 5 mL of 1N HCl prior to analysis.

  • Oxidative Stress: Transfer 5 mL of stock to a flask. Add 5 mL of 3% H₂O₂. Store at room temperature for 1 hour in the dark (to prevent secondary photolysis).

  • Thermal Stress: Expose the solid API to 60°C for 24 hours in a controlled humidity chamber, then dissolve to 1 mg/mL.

  • Impurity E Spiking (Control): Spike the neutralized stress samples with 0.5% w/w of Fenticonazole Impurity E reference standard to verify that the process impurity does not co-elute with newly generated degradants.

Protocol B: Stability-Indicating UFLC Method
  • Column: InertSustain C18 (100 mm × 4.0 mm, 3 µm particle size).

  • Mobile Phase A: 85% Phosphoric acid solution in HPLC-grade water, strictly adjusted to pH 3.0 using Triethylamine (TEA).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program: Start at 10% B, linearly increasing to 95% B over 15 minutes.

  • Flow Rate: 0.8 mL/min.

  • Detection: Photodiode Array (PDA) at 235 nm. Note: PDA is mandatory to verify peak purity and ensure Impurity E is not masking a co-eluting degradant.

  • Column Temperature: 30°C.

Quantitative Degradation Summary

The table below summarizes typical degradation profiles observed using the UFLC method, demonstrating the method's capacity to track mass balance.

Stress ConditionExposure Time & TempAPI Recovery (%)Primary Degradants FormedImpurity E Interference
Acidic (1N HCl) 1 Hour @ 80°C82.5%Impurity B, Impurity CNone (Resolved at RT ~8.2 min)
Basic (1N NaOH) 1 Hour @ 80°C93.1%Impurity BNone
Oxidative (3% H₂O₂) 1 Hour @ RT96.4%Impurity B (Minor)None
Thermal (Solid) 24 Hours @ 60°C>99.5%None detectedNone
Photolytic (UV) 1.2M Lux hours>99.0%None detectedNone

Conclusion

Forced degradation studies of Fenticonazole require analytical methods capable of managing both the hydrolytic fragility of the API's ether linkages and the challenging chromatography of its process impurities. By utilizing a stability-indicating UFLC method with precise pH control and silanol-masking agents, researchers can achieve baseline resolution of the bis-alkylated Impurity E from active degradants like Impurities B and C. Alternatively, HPCE utilizing chiral selectors offers a powerful, orthogonal approach for impurity profiling.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." EMA Official Guidelines, August 2003. Available at:[Link]

  • Gagliardi, L., et al. "Determination of fenticonazole and its impurities by capillary electrophoresis and high performance liquid chromatography." ResearchGate / Journal of Pharmaceutical and Biomedical Analysis, 2003. Available at:[Link]

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